Muraglitazar
Description
This compound (Bristol-Myers Squibb/Merck) is a new agent under investigation for the treatment of patients with type 2 diabetes. It belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes. In addition to improvements in blood glucose and hemoglobin A1c (HbA1c), this compound treatment is associated with a substantial reduction in triglycerides (TGs), an increase in HDL-C, and a modest decrease in LDL-C levels.
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
has glucose- and lipid-lowering activities; structure in first source; molecule composed of benzyloxazole-phenoxy-oxybenzylglycine-phenoxyl having structural analogy to PHENOXYBENZAMINE
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWJILLXJGJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057719 | |
| Record name | Muraglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331741-94-7 | |
| Record name | Muraglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331741-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muraglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muraglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Muraglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MURAGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Muraglitazar: A Comprehensive Technical Guide to its Mechanism of Action as a Dual PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar, a non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), was developed for the treatment of type 2 diabetes mellitus, addressing both hyperglycemia and dyslipidemia.[1][2] As a ligand-activated nuclear transcription factor, this compound modulates the expression of a multitude of genes involved in glucose and lipid metabolism.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with PPARα and PPARγ, the consequent signaling pathways, and a summary of its metabolic effects. The guide also includes an overview of the experimental protocols used to characterize this dual agonist and discusses the clinical outcomes that ultimately led to the discontinuation of its development due to cardiovascular safety concerns.[1][4]
Introduction: The Rationale for Dual PPAR Agonism
Type 2 diabetes is frequently accompanied by dyslipidemia, a condition characterized by elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. PPARα and PPARγ are key regulators of lipid and glucose homeostasis, respectively. PPARα agonists, such as fibrates, primarily address dyslipidemia by increasing fatty acid oxidation. PPARγ agonists, like thiazolidinediones, improve insulin sensitivity and glucose uptake. The development of dual PPARα/γ agonists, such as this compound, was based on the therapeutic hypothesis that simultaneous activation of both receptors would offer a comprehensive treatment for type 2 diabetes by concurrently managing both hyperglycemia and dyslipidemia.
Molecular Mechanism of Action
This compound exerts its effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Interaction with PPARα and PPARγ
This compound demonstrates high-affinity binding to both human PPARα and PPARγ ligand-binding domains. This binding initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of gene transcription.
Signaling Pathways
Upon activation by this compound, PPARα and PPARγ initiate distinct but complementary signaling cascades that regulate a wide array of metabolic processes.
PPARα Signaling Pathway
Activation of PPARα by this compound primarily impacts lipid metabolism, particularly in the liver. Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Acyl-CoA Oxidase (ACO).
-
Regulation of Lipoprotein Metabolism: Suppression of apolipoprotein CIII (ApoCIII) expression, a key inhibitor of lipoprotein lipase, leading to enhanced catabolism of very-low-density lipoprotein (VLDL).
-
Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and TNFα, an effect partially mediated through PPARα.
PPARγ Signaling Pathway
The activation of PPARγ by this compound is central to its insulin-sensitizing and glucose-lowering effects. This pathway predominantly influences adipose tissue and muscle. Key downstream effects include:
-
Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling and glucose transport, such as GLUT4.
-
Adipocyte Differentiation and Lipid Storage: Promotion of adipogenesis and upregulation of genes like fatty acid binding protein (aP2) and lipoprotein lipase, which facilitate fatty acid uptake and storage in adipose tissue. This is thought to reduce lipotoxicity in other tissues like the liver and muscle.
-
Anti-inflammatory Action: Similar to PPARα, PPARγ activation by this compound contributes to its anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical metabolic effects of this compound.
| Parameter | Receptor | Value | Assay |
| IC50 | Human PPARα | 0.25 µmol/l | Ligand Binding Domain Assay |
| Human PPARγ | 0.19 µmol/l | Ligand Binding Domain Assay | |
| EC50 | Human PPARα | 0.32 µmol/l | Transactivation Assay |
| Human PPARγ | 0.11 µmol/l | Transactivation Assay | |
| Mouse PPARα | 23.8 µmol/l | Chimeric Gal4/mouse PPAR-mediated reporter gene assay | |
| Mouse PPARγ | 0.09 µmol/l | Chimeric Gal4/mouse PPAR-mediated reporter gene assay | |
| Table 1: In Vitro Potency of this compound. |
| Parameter | This compound Dose | Change from Baseline | Comparator | Change from Baseline (Comparator) |
| HbA1c | 2.5 mg | -1.05% | Placebo | -0.32% |
| 5 mg | -1.23% | Placebo | -0.32% | |
| Triglycerides | 2.5 mg | -18% | Placebo | - |
| 5 mg | -27% | Placebo | - | |
| HDL Cholesterol | 2.5 mg | +10% | Placebo | - |
| 5 mg | +16% | Placebo | - | |
| Apolipoprotein B | 2.5 mg | -7% | Placebo | - |
| 5 mg | -12% | Placebo | - | |
| Table 2: Clinical Metabolic Effects of this compound in a 24-week Monotherapy Trial. |
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo studies to determine its efficacy and safety profile.
In Vitro Assays
-
Receptor Binding Assays: These assays are performed to determine the binding affinity of the compound to the PPARα and PPARγ ligand-binding domains. A common method involves a competitive binding assay using a radiolabeled ligand. The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured, and the IC50 value is calculated.
-
Cell-Based Transactivation Assays: These assays measure the functional activity of the compound as a PPAR agonist. Cells are co-transfected with an expression vector for the full-length PPAR receptor and a reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase). The cells are then treated with varying concentrations of this compound, and the reporter gene activity is measured to determine the EC50 value.
In Vivo Animal Studies
-
Diabetic Mouse Models (db/db mice): Genetically obese and diabetic db/db mice are frequently used to evaluate the anti-diabetic and lipid-lowering effects of PPAR agonists.
-
Study Design: Mice are typically treated with this compound via oral gavage for a specified period (e.g., 2-4 weeks).
-
Parameters Measured: Blood glucose, insulin, triglycerides, free fatty acids, and cholesterol levels are monitored. Oral glucose tolerance tests are also performed to assess improvements in glucose disposal.
-
Gene Expression Analysis: At the end of the study, tissues such as the liver and white adipose tissue are harvested for gene expression analysis (e.g., Northern blotting, RT-PCR) to confirm the modulation of PPAR target genes.
-
Clinical Development and Discontinuation
Phase II and III clinical trials demonstrated that this compound effectively improved glycemic control and lipid profiles in patients with type 2 diabetes. However, concerns arose regarding its cardiovascular safety profile. A meta-analysis of clinical trial data revealed an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, in patients treated with this compound compared to placebo or pioglitazone. These findings ultimately led to the discontinuation of its development.
Conclusion
This compound is a potent dual PPARα/γ agonist that effectively modulates key metabolic pathways involved in glucose and lipid homeostasis. Its mechanism of action, involving the transcriptional regulation of a wide array of target genes, provided a strong rationale for its development as a comprehensive treatment for type 2 diabetes with associated dyslipidemia. While demonstrating efficacy in improving metabolic parameters, the unforeseen cardiovascular risks associated with this compound underscore the complexities of targeting nuclear receptors and highlight the critical importance of thorough cardiovascular safety assessments in the development of new metabolic drugs. The study of this compound has, nevertheless, provided valuable insights into the intricate roles of PPARs in metabolic regulation and has informed the ongoing development of safer and more selective PPAR modulators.
References
- 1. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
Muraglitazar: A Technical Guide to its Dual Activation of PPARα and PPARγ Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar is a dual agonist of the Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). Developed for the potential treatment of type 2 diabetes and associated dyslipidemia, it represents a class of compounds aiming to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in activating PPARα and PPARγ receptors, with a compilation of quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism: Dual PPARα/γ Agonism
Peroxisome Proliferator-Activated Receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
This compound's therapeutic potential stemmed from its ability to simultaneously activate both PPARα and PPARγ, thereby influencing a broad spectrum of metabolic processes.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitization. Activation of PPARγ by this compound promotes the differentiation of preadipocytes into mature fat cells, enhances glucose uptake in peripheral tissues, and increases insulin sensitivity.[2]
-
PPARα Activation: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid metabolism. This compound's activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]
Quantitative Analysis of this compound's Potency
The efficacy of this compound as a dual PPAR agonist has been quantified through various in vitro assays. The following tables summarize key data on its binding affinity and transactivation potency for both human and mouse PPARα and PPARγ receptors.
| Receptor | Assay Type | Value (EC50) | Species | Reference |
| PPARα | Reporter Gene Assay | 320 nM | Human | [3] |
| PPARγ | Reporter Gene Assay | 110 nM | Human | [3] |
| PPARα | Chimeric Gal4/mouse PPAR Assay | 23.8 µM | Mouse | |
| PPARγ | Chimeric Gal4/mouse PPAR Assay | 0.09 µM | Mouse |
Table 1: this compound In Vitro Potency (EC50) . EC50 represents the concentration of this compound required to elicit a half-maximal response in a transactivation assay.
| Receptor | Assay Type | Value (IC50) | Species |
| PPARα | Competitive Radioligand Binding | 0.25 µmol/l | Human |
| PPARγ | Competitive Radioligand Binding | 0.19 µmol/l | Human |
Table 2: this compound Binding Affinity (IC50) . IC50 represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to characterize this compound's activity.
PPAR Transactivation Assay (Reporter Gene Assay)
This cell-based assay is a cornerstone for determining the functional potency of PPAR agonists.
Objective: To quantify the ability of this compound to activate PPARα and PPARγ and induce the expression of a reporter gene.
General Protocol Outline:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transient Transfection: Cells are transiently transfected with two key plasmids:
-
An expression plasmid encoding the full-length human or mouse PPARα or PPARγ receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment: After a post-transfection recovery period, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The dose-response curve is then plotted, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of the maximal response.
Note: Specific details such as cell seeding density, transfection reagents, and precise incubation times can vary between studies and are often optimized for the specific cell line and laboratory conditions.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To measure the concentration at which this compound displaces a known high-affinity radiolabeled ligand from the PPARα and PPARγ ligand-binding domains (LBDs).
General Protocol Outline:
-
Preparation of Receptor LBDs: The ligand-binding domains of human PPARα and PPARγ are expressed and purified.
-
Assay Setup: The purified PPAR LBDs are incubated with a constant concentration of a high-affinity radiolabeled PPAR agonist (e.g., [3H]-rosiglitazone for PPARγ).
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through various techniques, such as filtration through a glass fiber filter or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for comprehension and communication. The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its evaluation.
Downstream Effects on Gene Expression
The therapeutic effects of this compound are a direct consequence of its ability to modulate the expression of a suite of target genes.
PPARγ-Mediated Gene Regulation
-
Glucose Transporter 4 (GLUT4): Upregulation of GLUT4 expression in adipose tissue and muscle enhances glucose uptake from the bloodstream, a key mechanism for improving insulin sensitivity.
-
Adiponectin: this compound increases the expression and secretion of adiponectin, an adipokine that enhances insulin sensitivity and has anti-inflammatory properties.
-
Lipoprotein Lipase (LPL): Increased LPL activity in adipose tissue promotes the hydrolysis of triglycerides from circulating lipoproteins, facilitating fatty acid uptake and storage.
PPARα-Mediated Gene Regulation
-
Carnitine Palmitoyltransferase I (CPT-1): As the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, upregulation of CPT-1 by this compound increases the breakdown of fatty acids for energy production.
-
Apolipoprotein A-I (ApoA-I): Increased expression of ApoA-I, a major component of HDL, contributes to reverse cholesterol transport and higher HDL levels.
-
Apolipoprotein C-III (ApoC-III): this compound suppresses the expression of ApoC-III, an inhibitor of lipoprotein lipase and hepatic lipase, thereby promoting the clearance of triglyceride-rich lipoproteins.
Conclusion
This compound is a potent dual agonist of PPARα and PPARγ, demonstrating a clear mechanism of action at the molecular level. Its ability to concurrently activate both receptors leads to a multifaceted modulation of glucose and lipid metabolism. The quantitative data from in vitro assays confirm its high affinity and functional potency. While this compound's clinical development was discontinued due to safety concerns, primarily an increased risk of cardiovascular events, the extensive research conducted on this compound has provided invaluable insights into the therapeutic potential and challenges of dual PPAR agonism. The information presented in this guide serves as a comprehensive resource for researchers and scientists in the field of metabolic diseases and drug development, highlighting the intricate interplay between PPAR signaling and metabolic homeostasis.
References
Muraglitazar: A Technical Guide to Its Core Mechanism of Improving Insulin Sensitivity in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms by which muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, enhances insulin sensitivity in diabetic models. The following sections detail the molecular pathways, present quantitative data from key studies, and provide comprehensive experimental methodologies.
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its insulin-sensitizing effects through the simultaneous activation of two key nuclear receptors: PPARα and PPARγ.[1][2][3] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose and lipid metabolism.[2]
-
PPARγ Activation: Primarily expressed in adipose tissue, activation of PPARγ is central to the insulin-sensitizing effects of this compound. This leads to enhanced insulin action and glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.[2] PPARγ activation promotes the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acid (FFA) levels. Elevated FFAs are a known contributor to insulin resistance, and their reduction is a key mechanism by which this compound improves insulin sensitivity.
-
PPARα Activation: Highly expressed in the liver, PPARα activation by this compound primarily influences lipid metabolism. It leads to reduced triglyceride synthesis and secretion, enhanced catabolism of very-low-density lipoprotein (VLDL), and a decrease in plasma FFA levels. By mitigating the lipotoxicity associated with high levels of circulating lipids, PPARα activation indirectly contributes to improved insulin signaling.
The synergistic activation of both PPARα and PPARγ provides a comprehensive approach to addressing the multifaceted nature of insulin resistance in type 2 diabetes.
Quantitative Effects on Key Metabolic Parameters
This compound has been shown to significantly improve various metabolic markers in diabetic animal models, most notably in the genetically obese and diabetic db/db mouse model. The following tables summarize the dose-dependent effects of this compound on key plasma parameters.
Table 1: Dose-Dependent Effects of this compound on Plasma Parameters in Young Hyperglycemic db/db Mice (2-week treatment)
| Parameter | Dose (mg/kg/day) | Percent Reduction from Vehicle Control |
| Fasting Glucose | 0.3 | ~25% |
| 1 | ~50% | |
| 3 | ~60% | |
| Fasting Insulin | 0.3 | ~30% |
| 1 | ~60% | |
| 3 | ~75% | |
| Fasting Triglycerides | 0.3 | ~35% |
| 1 | ~65% | |
| 3 | ~75% | |
| Fasting Free Fatty Acids | 0.3 | ~20% |
| 1 | ~40% | |
| 3 | ~55% |
Table 2: Effects of this compound in Severely Hyperglycemic db/db Mice (10 mg/kg/day for 2 weeks)
| Parameter | Percent Change from Vehicle Control |
| Fasting Plasma Glucose | ↓ 51% |
| Fasting Plasma Insulin | ↓ 55% |
| Homeostasis Model Assessment (HOMA) | ↓ 63% |
| Pancreatic Insulin Content | ↑ (Marked Increase) |
Table 3: Effects of this compound on Adiponectin and Corticosterone in db/db Mice
| Parameter | Treatment | Effect |
| Plasma Adiponectin | 3 mg/kg/day for 4 weeks | Normalized to levels of normal mice |
| High-Molecular-Weight Adiponectin | 10 mg/kg/day for 2 weeks | Increased |
| Plasma Corticosterone | 3 mg/kg/day for 4 weeks | Reduced to levels of normal mice |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and the workflows of critical experiments used to evaluate its efficacy.
Signaling Pathways
References
- 1. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. air.unimi.it [air.unimi.it]
Muraglitazar's Dual Regulation of Lipid and Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), nuclear hormone receptors that are critical regulators of lipid and carbohydrate metabolism.[1] By simultaneously activating both receptors, this compound was developed to combine the insulin-sensitizing effects of PPARγ agonism with the lipid-modifying benefits of PPARα activation, offering a comprehensive therapeutic approach for type 2 diabetes and associated dyslipidemia.[2] Although its clinical development was discontinued due to safety concerns, the study of this compound provides valuable insights into the intricate roles of PPARs in metabolic regulation.[2] This technical guide provides an in-depth investigation of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a ligand for both PPARα and PPARγ.[1] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes.[1]
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation by this compound leads to enhanced insulin sensitivity. This is achieved by promoting adipocyte differentiation, increasing the storage capacity for fatty acids in adipose tissue, and upregulating the expression of genes involved in glucose uptake, such as GLUT4.
-
PPARα Activation: Highly expressed in the liver, kidney, and heart, PPARα activation by this compound influences lipid metabolism. It stimulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
Regulation of Glucose Metabolism
This compound exerts its glucose-lowering effects through multiple PPARγ-mediated mechanisms:
-
Improved Insulin Sensitivity: By promoting the differentiation of smaller, more insulin-sensitive adipocytes and increasing fatty acid uptake and storage in adipose tissue, this compound reduces circulating free fatty acids, which can contribute to insulin resistance in muscle and liver.
-
Enhanced Glucose Uptake: this compound treatment increases the expression of the glucose transporter GLUT4 in white adipose tissue, facilitating the uptake of glucose from the bloodstream into fat cells.
-
Suppression of Hepatic Glucose Production: By improving insulin signaling and potentially through direct effects on the liver, this compound helps to suppress the excessive production of glucose by the liver, a key feature of type 2 diabetes.
Regulation of Lipid Metabolism
The lipid-modifying effects of this compound are primarily driven by its activation of PPARα:
-
Triglyceride Reduction: this compound enhances the catabolism of very-low-density lipoprotein (VLDL) in the plasma and reduces the synthesis and secretion of triglycerides and VLDL from the liver. It also suppresses the expression of apolipoprotein CIII, an inhibitor of lipoprotein lipase.
-
HDL Cholesterol Elevation: Activation of PPARα is associated with increased levels of HDL cholesterol.
-
Modulation of LDL Cholesterol: this compound has been shown to promote the conversion of small, dense low-density lipoprotein (LDL) particles to larger, more buoyant particles, which are considered less atherogenic.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on key metabolic parameters from preclinical and clinical studies.
Table 1: Effects of this compound in Preclinical Models (db/db mice)
| Parameter | Treatment Group | Dose | Duration | Result | Reference |
| Plasma Glucose | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |
| Plasma Insulin | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |
| Triglycerides | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |
| Free Fatty Acids | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |
| Cholesterol | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction | |
| Pancreatic Insulin Content | This compound | 10 mg/kg/day | 2 weeks | Increased | |
| Liver Lipid Content | This compound | Not specified | Not specified | Reduced |
Table 2: Effects of this compound in Clinical Trials (Patients with Type 2 Diabetes)
| Parameter | Treatment Group | Dose | Duration | Change from Baseline | Reference |
| HbA1c | This compound | 5 mg | 24 weeks | -1.14% | |
| Pioglitazone | 30 mg | 24 weeks | -0.85% | ||
| Triglycerides | This compound | 5 mg | 12 weeks | -28% | |
| Pioglitazone | 30 mg | 12 weeks | -14% | ||
| HDL Cholesterol | This compound | 5 mg | 12 weeks | +19% | |
| Pioglitazone | 30 mg | 12 weeks | +14% | ||
| Non-HDL Cholesterol | This compound | 5 mg | 12 weeks | -6% | |
| Pioglitazone | 30 mg | 12 weeks | -1% | ||
| Apolipoprotein B | This compound | 5 mg | 12 weeks | -12% | |
| Pioglitazone | 30 mg | 12 weeks | -6% | ||
| Fasting Plasma Glucose | This compound | 2.5 and 5 mg | 24 weeks | Significant decrease | |
| Free Fatty Acids | This compound | 2.5 and 5 mg | 24 weeks | Significant decrease | |
| Fasting Plasma Insulin | This compound | 2.5 and 5 mg | 24 weeks | Significant decrease |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PPAR agonists like this compound. Below are outlines of key experimental protocols.
Gene Expression Analysis
Objective: To determine the effect of this compound on the mRNA levels of PPAR target genes in tissues like white adipose tissue (WAT) and liver.
Methodology:
-
Animal Model: Utilize relevant animal models such as db/db mice or diet-induced obese mice.
-
Treatment: Administer this compound or a vehicle control orally at specified doses and for a defined duration.
-
Tissue Collection: Euthanize animals and collect target tissues (e.g., WAT, liver).
-
RNA Extraction: Isolate total RNA from the tissues using standard methods (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe RNA into cDNA.
-
Perform qRT-PCR using primers specific for target genes (e.g., aP2, GLUT4, LPL, ACO, ApoCIII) and a housekeeping gene for normalization.
-
Analyze the relative changes in gene expression.
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance.
Methodology:
-
Animal Model and Treatment: As described above.
-
Fasting: Fast animals overnight prior to the test.
-
Baseline Blood Sample: Collect a baseline blood sample to measure fasting glucose levels.
-
Glucose Administration: Administer a glucose solution orally at a standard dose (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations at each time point.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
In Vitro Reporter Gene Assay
Objective: To determine the potency and selectivity of this compound for PPARα and PPARγ.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293, COS-1) that does not endogenously express PPARs.
-
Transfection: Co-transfect the cells with:
-
An expression vector for the full-length human or mouse PPARα or PPARγ.
-
A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.
-
-
Treatment: Treat the transfected cells with varying concentrations of this compound, a known PPAR agonist (positive control), or vehicle (negative control).
-
Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Normalize the reporter activity to the control plasmid activity and plot the dose-response curve to determine the EC50 (half-maximal effective concentration).
Visualizations
Signaling Pathways
Caption: this compound's dual PPARα/γ activation pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationships
Caption: Logical flow of this compound's metabolic effects.
References
Muraglitazar: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar (proposed trade name Pargluva) is a dual agonist of the peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) subtypes. Developed through a collaboration between Bristol-Myers Squibb and Merck, it was investigated for the treatment of type 2 diabetes mellitus, a condition often accompanied by dyslipidemia. The rationale behind its development was to concurrently address hyperglycemia and lipid abnormalities through the activation of both PPARα and PPARγ. While showing promise in clinical trials for improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events. This guide provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
The discovery of this compound was rooted in the understanding of the distinct but complementary roles of PPARα and PPARγ in metabolic regulation. PPARγ activation is known to enhance insulin sensitivity and is the target of the thiazolidinedione class of antidiabetic drugs.[1][2] Conversely, PPARα activation primarily modulates lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[1][2] The hypothesis was that a dual agonist could offer a more comprehensive treatment for type 2 diabetes and its associated metabolic comorbidities. This compound emerged from a drug discovery program aimed at identifying non-thiazolidinedione structures with potent dual PPARα/γ agonism.
Chemical Synthesis
The chemical synthesis of this compound, N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine, was first reported by Devasthale et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from oxybenzylglycine. While the full detailed experimental protocol from the original publication is proprietary, the general synthetic strategy involves the coupling of key intermediates to construct the final molecule.
A generalized workflow for the synthesis is as follows:
Figure 1: Generalized workflow for the chemical synthesis of this compound.
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as transcription factors.[3] Upon ligand binding, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The signaling pathway is illustrated below:
Figure 2: Signaling pathway of this compound through PPARα and PPARγ activation.
Quantitative Biological Data
The following tables summarize the key in vitro and pharmacokinetic data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 (Transactivation) | Human PPARα | 320 nM | |
| EC50 (Transactivation) | Human PPARγ | 110 nM | |
| IC50 (Binding) | Human PPARα | 0.25 µM | |
| IC50 (Binding) | Human PPARγ | 0.19 µM |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Bioavailability (%) | T1/2 (h) | Systemic Clearance (mL/min/kg) | Reference |
| Mouse | Oral | 64 | Not Determined | 1.2 | |
| Rat | Oral | 88 | 7.3 | 3.0 | |
| Dog | Oral | 18 | 2.4 | 12.3 | |
| Monkey | Oral | 79 | Not Determined | 1.2 | |
| Human | Oral | Well Absorbed | 19-27 | Not Reported |
Experimental Protocols
PPAR Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to PPARs is a competitive binding assay using a radiolabeled or fluorescently-labeled known ligand.
Workflow:
Figure 3: General workflow for a PPAR competitive binding assay.
Methodology:
-
Reagents: Purified recombinant PPARα or PPARγ ligand-binding domain (LBD), a high-affinity radiolabeled ([3H]) or fluorescently-labeled PPAR ligand, and this compound at various concentrations.
-
Incubation: The PPAR LBD is incubated with the labeled ligand and varying concentrations of this compound in a suitable buffer.
-
Separation: The bound and free labeled ligand are separated. This can be achieved through methods like size-exclusion chromatography or scintillation proximity assay (SPA).
-
Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.
-
Data Analysis: The data are plotted as the percentage of inhibition of labeled ligand binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is then determined by non-linear regression analysis.
PPAR Transactivation Assay (General Protocol)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARs.
Workflow:
Figure 4: General workflow for a PPAR transactivation assay.
Methodology:
-
Cell Culture and Transfection: A suitable host cell line (e.g., HEK293 or CV-1) is co-transfected with two plasmids: an expression vector for the full-length PPARα or PPARγ, and a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with PPREs.
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Cell Lysis and Reporter Assay: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The data are then plotted as reporter activity versus the concentration of this compound, and the EC50 value, the concentration that produces 50% of the maximal response, is calculated.
Preclinical and Clinical Efficacy
In preclinical studies using db/db mice, a model of type 2 diabetes, this compound demonstrated dose-dependent reductions in plasma glucose, insulin, triglycerides, and free fatty acids. In a 24-week monotherapy trial in patients with type 2 diabetes, this compound at 2.5 mg and 5 mg doses significantly reduced HbA1c levels compared to placebo. It also showed beneficial effects on lipid profiles, including reductions in triglycerides and increases in HDL cholesterol.
Discontinuation of Development and Cardiovascular Risk
Despite the promising efficacy data, the development of this compound was discontinued in 2006. A meta-analysis of phase II and III clinical trials revealed an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, transient ischemic attacks, and congestive heart failure, in patients treated with this compound compared to placebo or pioglitazone.
Conclusion
This compound represents a significant effort in the development of dual PPARα/γ agonists for the comprehensive management of type 2 diabetes and dyslipidemia. While it demonstrated efficacy in improving both glycemic control and lipid parameters, the unfavorable cardiovascular safety profile ultimately led to the termination of its development. The story of this compound underscores the critical importance of thorough cardiovascular safety assessment in the development of new therapies for metabolic diseases. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of metabolic drug discovery.
References
Muraglitazar's Impact on Adipocyte Differentiation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. As a dual agonist, this compound was developed to concurrently address the hyperglycemia and dyslipidemia characteristic of type 2 diabetes. PPARγ is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation, while PPARα is predominantly found in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. This guide provides an in-depth technical overview of this compound's mechanism of action and its specific effects on adipocyte differentiation and function, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
While this compound demonstrated efficacy in improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events, including myocardial infarction, stroke, and congestive heart failure[1][2]. Despite its discontinuation for clinical use, the study of this compound provides valuable insights into the complex roles of PPARα and PPARγ in adipocyte biology and the potential for developing safer, next-generation PPAR agonists.
Mechanism of Action: Dual PPARα/γ Activation
This compound exerts its effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes involved in adipocyte differentiation, lipid storage, fatty acid oxidation, and insulin signaling[3].
The activation of PPARγ is central to adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. PPARγ activation by this compound leads to the expression of key adipogenic and lipogenic genes. In a pre-adipocyte differentiation assay, this compound induced dose-dependent differentiation with an EC50 value of 131 ± 46.8 nM, a potency similar to the well-known PPARγ agonist rosiglitazone (EC50 of 94 ± 58.1 nM)[4].
Simultaneously, this compound's activation of PPARα in adipocytes stimulates the expression of genes involved in fatty acid oxidation, thereby increasing the capacity of adipocytes to catabolize fatty acids. This dual action positions this compound as a potent modulator of both lipid storage and utilization within the adipocyte.
Quantitative Effects of this compound on Adipocyte Gene Expression
The following table summarizes the quantitative changes in the expression of key genes in the white adipose tissue (WAT) of db/db mice treated with this compound (10 mg/kg/day for 7 days) compared to a vehicle control. The data is derived from microarray analysis and highlights the dual agonism of this compound.
| Gene Category | Gene Name | Fold Change (this compound vs. Vehicle) | Function in Adipocytes | Primary PPAR Target |
| Adipocyte Differentiation & Lipid Storage | Fatty acid binding protein 4 (aP2/FABP4) | 2.5 | Fatty acid uptake and transport | PPARγ |
| Lipoprotein lipase (LPL) | 2.1 | Hydrolysis of triglycerides from lipoproteins | PPARγ | |
| CD36 | 2.3 | Fatty acid translocase | PPARγ | |
| Stearoyl-CoA desaturase 1 (SCD1) | 1.8 | Fatty acid synthesis | PPARγ | |
| Glucose Metabolism & Insulin Signaling | Glucose transporter type 4 (GLUT4) | 1.9 | Insulin-stimulated glucose uptake | PPARγ |
| Insulin receptor substrate 2 (IRS2) | 1.6 | Insulin signaling | PPARγ | |
| Fatty Acid Oxidation | Acyl-CoA oxidase 1 (ACOX1) | 3.2 | Peroxisomal fatty acid oxidation | PPARα |
| Carnitine palmitoyltransferase 1a (CPT1a) | 2.8 | Mitochondrial fatty acid uptake | PPARα | |
| Adipokine Secretion | Adiponectin | Increased plasma levels | Insulin-sensitizing, anti-inflammatory | PPARγ |
| Leptin | Decreased secretion | Regulation of appetite and energy expenditure | PPARγ (indirect) |
This data is synthesized from microarray data presented in studies on this compound in db/db mice. The fold changes are illustrative of the reported trends.
Experimental Protocols
In Vitro Adipocyte Differentiation of 3T3-L1 Cells with this compound
This protocol is adapted from standard 3T3-L1 differentiation protocols and incorporates the use of a PPARγ agonist, suitable for studying the effects of this compound.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) (Growth Medium)
-
Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
6-well culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in Growth Medium.
-
Confluence: Culture the cells until they reach 100% confluence. Maintain the cells in a post-confluent state for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium. For the experimental group, add this compound to the DM at the desired final concentration (e.g., ranging from 10 nM to 1 µM, based on its EC50 of ~130 nM)[4]. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM rosiglitazone).
-
Differentiation (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound (or controls).
-
Maturation (Day 4 onwards): Replace the medium every 2 days with fresh Insulin Medium containing this compound (or controls).
-
Assessment of Differentiation (Day 8-10): Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible. Differentiation can be quantified by:
-
Oil Red O Staining: Wash cells with PBS, fix with 10% formalin for 1 hour, wash with water, and stain with Oil Red O solution for 1 hour. Elute the stain with isopropanol and measure the absorbance at 510 nm.
-
Gene Expression Analysis (RT-qPCR): Extract RNA and perform RT-qPCR to quantify the expression of adipogenic marker genes such as Fabp4 (aP2) and Pparg.
-
Protein Analysis (Western Blot): Analyze the protein levels of key adipogenic factors.
-
Experimental Workflow for 3T3-L1 Adipocyte Differentiation
Caption: Workflow for in vitro differentiation of 3T3-L1 preadipocytes into mature adipocytes using this compound.
Signaling Pathways
This compound-Activated PPARγ Signaling in Adipocyte Differentiation
The activation of PPARγ by this compound is the master switch for adipogenesis. Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors (e.g., NCoR, SMRT) and the recruitment of coactivators (e.g., PGC-1α, CBP/p300). This complex then activates the transcription of a cascade of genes essential for the adipocyte phenotype.
Caption: PPARγ signaling pathway activated by this compound, leading to adipocyte differentiation and enhanced insulin sensitivity.
This compound-Activated PPARα Signaling in Adipocyte Function
While PPARγ drives differentiation, the concurrent activation of PPARα by this compound enhances the metabolic function of the newly formed adipocytes, particularly their capacity for fatty acid oxidation. This prevents excessive lipid accumulation and contributes to improved lipid homeostasis.
Caption: PPARα signaling pathway activated by this compound, promoting fatty acid oxidation in adipocytes.
Conclusion
This compound, as a dual PPARα/γ agonist, potently stimulates adipocyte differentiation and modulates key adipocyte functions, including lipid storage, glucose uptake, and fatty acid oxidation. Its strong PPARγ agonism drives the adipogenic program, while its PPARα activity enhances the metabolic capacity of mature adipocytes. Although safety concerns have precluded its clinical use, the study of this compound's effects on adipocytes continues to provide a valuable framework for understanding the integrated roles of PPARα and PPARγ in adipose tissue biology and for the rational design of future metabolic therapies. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug development.
References
- 1. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic effects of this compound in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Increase in weight induced by this compound, a dual PPARα/γ agonist, in db/db mice: adipogenesis/or oedema? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Muraglitazar in db/db Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dose-response protocols for the dual PPARα/γ agonist, muraglitazar, in the context of db/db mouse models of type 2 diabetes. The following sections detail the mechanism of action, experimental protocols, and key findings to guide researchers in designing and interpreting studies with this compound.
Mechanism of Action
This compound is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] These ligand-activated nuclear receptors are critical regulators of glucose and lipid metabolism.
-
PPARγ activation , predominantly in adipose tissue, enhances insulin sensitivity.
-
PPARα activation , highly expressed in the liver, leads to lower triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.
By activating both receptors, this compound addresses both insulin resistance and dyslipidemia, common features of type 2 diabetes. The compound modulates the expression of PPAR target genes in white adipose tissue and the liver.
Signaling Pathway
Caption: this compound's dual activation of PPARα and PPARγ pathways.
Experimental Protocols
The following protocols are based on studies conducted in genetically obese diabetic db/db mice.
Animal Model
-
Strain: C57BL/6ks lepr–/– (db/db) mice.
-
Supplier: The Jackson Laboratory (Bar Harbor, ME).
-
Housing: Controlled temperature (23°C) and lighting (12-hour light/dark cycle) with free access to water and a standard mouse diet.
-
Acclimatization: Animals should be acclimatized to the facility before the start of any experiment.
-
Baseline Screening: Prior to grouping, mice can be bled to measure fasting glucose levels to ensure homogeneity across treatment groups.
Drug Administration
-
Formulation: this compound can be suspended in a vehicle consisting of 20% polyethylene glycol, 5% N-methyl pyrrolidone, and 75% 10 mmol/L phosphate buffer (pH 7.4).
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
Experimental Workflow
Caption: General experimental workflow for this compound studies in db/db mice.
Dose-Response Studies
Several studies have investigated the dose-dependent effects of this compound in db/db mice.
Study 1: Dose-Ranging in Young Hyperglycemic db/db Mice
-
Animals: ~8-week-old male db/db mice.
-
Treatment Duration: 2 weeks.
-
Dose Groups: Vehicle, 0.03, 0.1, 0.3, 1, 3, 10, and 50 mg/kg/day.
-
Endpoints: Fasted and fed plasma glucose, insulin, free fatty acids (FFAs), triglycerides, and cholesterol.
Table 1: Dose-Dependent Effects of this compound in Young db/db Mice (2 weeks)
| Dose (mg/kg/day) | Fasted Glucose | Fasted Insulin | Fasted Triglycerides | Fasted FFAs | Fasted Cholesterol |
|---|---|---|---|---|---|
| Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline |
| 0.03 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | Not Determined |
| 0.1 | reduction | reduction | reduction | reduction | Dose-dependent |
| 0.3 | observed | observed | observed | observed | reduction |
| 1 | ↓ | ↓ | ↓ | ↓ | observed |
| 3 | ↓ | ↓ | ↓ | ↓ | ↓ |
| 10 | ↓ | ↓ | ↓ | ↓ | ↓ |
| 50 | ↓ | ↓ | ↓ | ↓ | ↓ |
Data summarized from published findings.
Study 2: Long-Term Treatment in Older db/db Mice
-
Animals: ~12-week-old female db/db mice.
-
Treatment Duration: 4 weeks.
-
Dose: 30 mg/kg/day.
-
Endpoints: Prevention of time-dependent deterioration of glycemic control and insulin deficiency.
Table 2: Effects of Longer-Term this compound Treatment in Older db/db Mice (4 weeks)
| Parameter | Vehicle | This compound (30 mg/kg/day) |
|---|---|---|
| Fasted Plasma Glucose | Increased over time | Maintained at baseline |
| Fasted Plasma Insulin | Decreased over time | Maintained at baseline |
| Fasted Plasma FFAs | Elevated | Reduced |
| Fasted Plasma Triglycerides | Elevated | Reduced |
Data summarized from published findings.
Study 3: Severely Hyperglycemic db/db Mice
-
Animals: ~10-week-old female db/db mice with fasting plasma glucose >500 mg/dL.
-
Treatment Duration: 2 weeks.
-
Dose: 10 mg/kg/day.
-
Endpoints: Oral glucose tolerance, plasma glucose and insulin, and pancreatic insulin content.
Table 3: Effects of this compound in Severely Hyperglycemic db/db Mice (2 weeks)
| Parameter | Vehicle | This compound (10 mg/kg/day) |
|---|---|---|
| Oral Glucose Tolerance | Impaired | Improved |
| Plasma Glucose | Elevated | Reduced |
| Plasma Insulin | Elevated | Reduced |
| Pancreatic Insulin Content | Reduced | Increased |
Data summarized from published findings.
Additional Metabolic Effects
This compound treatment in db/db mice has also been shown to:
-
Increase plasma adiponectin levels , including the high-molecular-weight complex. Adiponectin is an insulin-sensitizing hormone.
-
Reduce elevated plasma corticosterone levels , the murine equivalent of cortisol, which is a marker of insulin resistance.
-
Lower elevated liver lipid content .
-
Modulate PPAR target gene expression :
-
In white adipose tissue, it increases mRNA levels of fatty acid binding protein aP2, GLUT4, and lipoprotein lipase.
-
In the liver, it stimulates acyl-CoA oxidase (ACO) mRNA and activity levels and suppresses apolipoprotein CIII mRNA levels.
-
Conclusion
This compound demonstrates potent and efficacious antidiabetic and lipid-lowering effects in the db/db mouse model. It improves multiple metabolic parameters in a dose-dependent manner and preserves pancreatic beta-cell function. These protocols and data provide a valuable resource for researchers investigating dual PPARα/γ agonists for the treatment of type 2 diabetes and associated metabolic disorders. However, it is important to note that the development of this compound was discontinued due to safety concerns in clinical trials, including an increased risk of cardiovascular events.
References
Application Notes and Protocols for In Vivo Administration of Muraglitazar in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for administering muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in in vivo rodent studies. The following protocols and data have been compiled from various preclinical investigations to ensure safe and effective experimental design.
Data Presentation: Quantitative Summary
The following tables summarize the dosages and pharmacokinetic parameters of this compound used in various rodent studies.
Table 1: this compound Dosage Regimens in Rodent Studies
| Rodent Model | Study Type | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference |
| Mice (db/db) | Efficacy | 0.03 - 50 | Oral Gavage | 2 - 4 weeks | [1][2][3] |
| Mice | Carcinogenicity | 1, 5, 20, 40 | Oral Gavage | 2 years | [4] |
| Mice | Single-Dose Toxicity | 500 - 4000 | Oral | Single Dose | [5] |
| Rats | Carcinogenicity | 1, 5, 30, 50 | Oral Gavage | Up to 105 weeks | |
| Rats | Subchronic Toxicity | 3 - 300 | Oral Gavage | Up to 1 month | |
| Rats | Chronic Toxicity | 0.3, 3, 30, 300 | Oral Gavage | 6 months | |
| Rats | Single-Dose Toxicity | 500 - 4000 | Oral | Single Dose | |
| Rats (Young Male) | Urothelial Changes | 1, 50 | Oral Gavage | 13 weeks |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Absolute Oral Bioavailability | 64% - 88% | 88% | |
| Systemic Clearance (ml/min/kg) | 1.2 | 3.0 | |
| Terminal Elimination Half-life (T½) | Not Determined | 7.3 hours | |
| Time to Maximum Plasma Concentration (Tmax) | ~0.6 hours | 0.4 hours | |
| Steady-State Volume of Distribution (Vss) | ~1.5 L/kg | ~0.6 L/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of two commonly used vehicle solutions for the oral administration of this compound.
Vehicle Option A: Alkaline PEG-400 Solution
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
1M Sodium Hydroxide (NaOH)
-
Sterile water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and dosing volume.
-
In a suitable container, prepare the vehicle solution consisting of 96% PEG-400 and 4% 1M NaOH.
-
Slowly add the this compound powder to the vehicle solution while continuously stirring with a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but temperature should be carefully monitored to prevent degradation.
-
Adjust the pH of the final solution if necessary.
-
Store the formulation under appropriate conditions (e.g., protected from light at 2-8°C) and use within a validated stability period.
Vehicle Option B: PEG/NMP/Phosphate Buffer Solution
Materials:
-
This compound powder
-
Polyethylene glycol (PEG)
-
N-methyl pyrrolidone (NMP)
-
10 mmol/l Phosphate buffer, pH 7.4
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate and weigh the required amount of this compound.
-
Prepare the vehicle by mixing 20% polyethylene glycol (vol/vol), 5% N-methyl pyrrolidone, and 75% 10 mmol/l phosphate buffer (pH 7.4).
-
Add the this compound powder to the vehicle.
-
Vortex the mixture vigorously until the compound is fully suspended. Sonication can be used to facilitate dissolution if needed.
-
Prepare the formulation fresh daily before administration to ensure stability and homogeneity.
Protocol 2: Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice and rats via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible or rigid) for mice or rats
-
Syringes (1 ml or 3 ml)
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is required.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip extending from the mouth to the last rib.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Once the needle is correctly positioned, dispense the solution slowly and steadily.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing, immediately after the procedure and periodically thereafter.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPARα and PPARγ. Upon activation, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: this compound activates PPARα and PPARγ signaling pathways.
Experimental Workflow for this compound In Vivo Rodent Study
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound in a rodent model of metabolic disease.
Caption: General workflow for a this compound rodent study.
References
- 1. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Rodent carcinogenicity profile of the antidiabetic dual PPAR alpha and gamma agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for an In Vitro Assay Measuring Muraglitazar's PPAR Activation
Introduction
Muraglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), playing a crucial role in regulating lipid and glucose metabolism.[1][2][3][4] Accurate in vitro assessment of its potency and efficacy in activating both PPAR isoforms is essential for drug development and mechanistic studies. These application notes provide detailed protocols for three distinct in vitro assays to measure this compound-mediated PPAR activation: a cell-based luciferase reporter assay, a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a gene expression analysis using quantitative PCR (qPCR).
Data Presentation
The following table summarizes the quantitative data for this compound's activation of human PPARα and PPARγ.
| Parameter | PPARα | PPARγ | Reference |
| EC50 (Transactivation) | 320 nM | 110 nM | [1] |
| IC50 (Binding) | 0.25 µmol/l | 0.19 µmol/l |
Signaling Pathway
Activation of PPARα and PPARγ by this compound initiates a signaling cascade leading to the transcription of target genes involved in lipid and glucose metabolism. The diagram below illustrates this pathway.
Caption: this compound activates PPARα and PPARγ, leading to gene transcription.
Experimental Protocols
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of PPARα and PPARγ in response to this compound.
Experimental Workflow:
Caption: Workflow for the PPAR luciferase reporter assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 1.3 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare a transfection mix containing a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter vector with a PPAR response element (PPRE), and a control vector (e.g., Renilla luciferase) for normalization.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to each well.
-
Measure the firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a sigmoidal dose-response curve fit.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of this compound to the PPARα and PPARγ ligand-binding domains (LBD).
Experimental Workflow:
Caption: Workflow for the PPAR TR-FRET competitive binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare the TR-FRET assay buffer containing 5 mM DTT.
-
Prepare a 2X solution of the test compound (this compound) and a known PPARγ ligand as a positive control (e.g., 1 µM GW1929 final concentration).
-
Prepare a mixture of the GST-tagged PPAR-LBD and a terbium-labeled anti-GST antibody.
-
-
Assay Procedure:
-
In a black 384-well plate, add the this compound dilutions and a fluorescent pan-PPAR ligand (tracer).
-
Add the PPAR-LBD/terbium-antibody mixture to each well.
-
Include wells for a negative control (solvent only) and a positive control (known PPAR ligand).
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 1 to 6 hours, protected from light.
-
Measure the fluorescent emission at 495 nm (terbium emission) and 520 nm (tracer emission) using a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the change in the expression of PPAR target genes in cells treated with this compound.
Experimental Workflow:
Caption: Workflow for qPCR analysis of PPAR target gene expression.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Culture a suitable cell line (e.g., HepG2 for liver-related genes) and treat with various concentrations of this compound for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
PPARα target genes: Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1).
-
PPARγ target genes: Adipocyte Protein 2 (aP2, also known as FABP4), Lipoprotein Lipase (LPL).
-
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Conclusion
The described in vitro assays provide a comprehensive toolkit for characterizing the activation of PPARα and PPARγ by this compound. The luciferase reporter assay offers a functional readout of transcriptional activity in a cellular context. The TR-FRET assay provides a direct measure of binding affinity to the receptor's ligand-binding domain. Finally, qPCR analysis confirms the downstream effects on the expression of endogenous target genes. Together, these assays enable a thorough in vitro evaluation of this compound's dual PPAR agonist activity.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Muraglitazar in Animal Models of Type 2 Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the treatment of type 2 diabetes.[1][2][3] As a dual agonist, it combines the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation.[4][5] This document provides a comprehensive overview of the application of this compound in preclinical animal models of type 2 diabetes, with a focus on quantitative data and detailed experimental protocols. Although the clinical development of this compound was discontinued due to cardiovascular safety concerns in humans, the preclinical data remains valuable for understanding the pharmacology of dual PPARα/γ agonists.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ receptors. These are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.
-
PPARγ Activation: Primarily expressed in adipose tissue, its activation enhances insulin sensitivity, leading to increased glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.
-
PPARα Activation: Highly expressed in the liver, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
The dual agonism of this compound results in a broad spectrum of metabolic improvements, including reduced plasma glucose, insulin, triglycerides, and free fatty acids.
Mechanism of this compound Action
Data Presentation: Efficacy in Animal Models
This compound has been evaluated in several animal models of type 2 diabetes and insulin resistance, most notably in genetically obese and diabetic db/db mice and in diet-induced obese (DIO) mice.
Table 1: Effects of this compound in Young Hyperglycemic db/db Mice
-
Animal Model: 8-week-old male db/db mice
-
Treatment Duration: 2 weeks
-
Administration: Oral gavage
| Dose (mg/kg/day) | Fasted Glucose Reduction | Fed Glucose Reduction | Fasted Triglyceride Reduction | Fed Triglyceride Reduction | Reference |
| 0.03 - 50 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | |
| 1.0 | -36% (fasted) | -46% (fed) | -31% (fasted) | -37% (fed) | |
| 10 | Significant Reduction | -60% | -31% | -47% |
ED50 for normalization of glucose and triglycerides were 0.1 and 0.2 mg/kg/day in fasted animals, and 0.5 and 1.3 mg/kg/day in fed animals, respectively.
Table 2: Effects of this compound in Severely Hyperglycemic db/db Mice
-
Animal Model: 10-week-old female db/db mice with fasting plasma glucose >500 mg/dl
-
Treatment Duration: 2 weeks
-
Administration: Oral gavage
| Treatment (10 mg/kg/day) | Fasting Glucose Reduction | Fasting Insulin Reduction | Fasting FFA Reduction | Reference |
| This compound | -51% | -55% | -33% | |
| Rosiglitazone (comparator) | -30% | Not specified | Not specified |
This compound treatment also improved oral glucose tolerance and increased pancreatic insulin content in these animals.
Table 3: Effects of this compound in Older Hyperglycemic db/db Mice
-
Animal Model: 12-week-old female db/db mice
-
Treatment Duration: 4 weeks
-
Administration: Oral gavage
| Dose (mg/kg/day) | Effect | Reference |
| 30 | Prevented time-dependent deterioration of glycemic control and development of insulin deficiency. |
Table 4: Effects of this compound in Diet-Induced Obese (DIO) Mice
-
Animal Model: C57BL/6J mice on a high-fat, high-sucrose diet
-
Treatment Duration: 2 weeks
-
Administration: Oral gavage
| Treatment (10 mg/kg/day) | Fasting Glucose Reduction | Fasting Triglyceride Reduction | Fasting Cholesterol Reduction | Reference |
| This compound | -22% | -29% | -46% |
Experimental Protocols
Animal Models and Husbandry
-
db/db Mice: C57BL/6ks lepr–/– mice are a common model for obesity, insulin resistance, and type 2 diabetes.
-
Source: The Jackson Laboratory (Bar Harbor, ME).
-
Housing: Controlled temperature (23°C) and lighting (12-hour light/dark cycle) with free access to water and standard rodent chow.
-
Selection: For studies, mice are often pre-screened, and those within a narrow range of fasting glucose levels are selected to minimize variability.
-
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice are fed a high-fat and high-sucrose diet (e.g., 40% sucrose/40% fat by calorie) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.
Drug Administration
-
Route: Daily oral gavage is the standard method for this compound administration in these models.
-
Vehicle: A common vehicle consists of 20% polyethylene glycol (vol/vol), 5% N-methyl pyrrolidone, and 75% 10 mmol/l phosphate buffer, pH 7.4.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load from the circulation.
-
Fasting: Animals are fasted overnight prior to the test.
-
Baseline Measurement: A baseline blood sample is collected (t=0 min) via the tail vein to measure fasting glucose and insulin levels.
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, and 90 minutes) post-glucose administration to measure plasma glucose and insulin concentrations.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Oral Glucose Tolerance Test Workflow
Pancreatic Insulin Content Measurement
This protocol is used to assess the effect of treatment on β-cell insulin stores.
-
Tissue Collection: Pancreata are harvested from overnight-fasted animals, immediately frozen in liquid nitrogen, and stored at -20°C.
-
Homogenization: The tissue is homogenized in acid-ethanol (75% ethanol, 23.5% water, 1.5% concentrated HCl).
-
Extraction: Homogenates are stored at 4°C for an extended period (e.g., 28 hours) to allow for insulin extraction and then centrifuged.
-
Quantification: The supernatant is diluted, and insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA).
Gene Expression Analysis
To understand the molecular mechanism of this compound, gene expression analysis is performed in target tissues.
-
Tissue Harvesting: White adipose tissue (WAT) and liver are harvested from treated and control animals.
-
RNA Isolation: Total RNA is isolated from the tissue samples using commercially available kits (e.g., RNeasy, Qiagen).
-
Analysis Methods:
-
Northern Blot: A traditional method involving gel electrophoresis, blotting to a membrane, and hybridization with a labeled probe.
-
Real-Time PCR (RT-PCR): A more quantitative method to measure mRNA levels of specific target genes (e.g., aP2, GLUT4, lipoprotein lipase in WAT; ACO, apolipoprotein CIII in liver).
-
Microarray: For a broader analysis of changes in gene expression patterns.
-
-
Normalization: The mRNA levels of target genes are normalized to a housekeeping gene (e.g., glyceraldehyde-3-phosphate dehydrogenase) to control for variations in RNA quantity.
Summary of Key Findings
-
Potent Antidiabetic Effects: this compound demonstrates robust, dose-dependent reductions in both fasting and fed glucose levels in various db/db mouse models.
-
Lipid Profile Improvement: The dual PPARα/γ agonism leads to significant reductions in triglycerides and free fatty acids.
-
Preservation of β-Cell Function: In long-term studies, this compound prevented the deterioration of glycemic control and insulin deficiency. It also increased pancreatic insulin content in severely hyperglycemic mice.
-
Modulation of Adipokines and Hormones: this compound treatment increases plasma levels of adiponectin, including the high-molecular-weight (HMW) complex, which is associated with improved insulin sensitivity. It also reduces elevated plasma corticosterone levels in db/db mice.
-
Weight Gain: A notable side effect observed with this compound, similar to other PPARγ agonists, is an increase in body weight. This has been attributed to both increased adipogenesis and edema.
Conclusion
The preclinical data from animal models of type 2 diabetes demonstrate that this compound is a potent agent for improving glycemic control and dyslipidemia. These effects are mediated through its dual activation of PPARα and PPARγ, leading to favorable changes in gene expression, insulin sensitivity, and lipid metabolism. While its clinical development was halted, the extensive characterization of this compound in animal models provides a valuable framework for the evaluation of future dual PPAR agonists and for understanding the complex interplay between glucose and lipid metabolism in type 2 diabetes.
References
using muraglitazar to study metabolic syndrome in a research setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract: Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), offers a unique pharmacological tool for the preclinical investigation of metabolic syndrome. By simultaneously targeting both receptors, this compound potently modulates pathways involved in glucose homeostasis and lipid metabolism.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key findings from preclinical and clinical studies, and offer detailed protocols for its use in a research setting. Importantly, these notes also address the significant cardiovascular safety concerns that led to the discontinuation of its clinical development, highlighting its current role as a research compound for investigational purposes only.[3][4]
Introduction to this compound
This compound is a non-thiazolidinedione compound that activates both PPARα and PPARγ.[5] These nuclear receptors are critical regulators of energy metabolism.
-
PPARγ activation is primarily associated with enhanced insulin sensitivity, leading to improved glycemic control. It is highly expressed in adipose tissue.
-
PPARα activation , predominantly in the liver, results in the reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
The dual agonism of this compound allows for the simultaneous targeting of both hyperglycemia and dyslipidemia, core components of the metabolic syndrome.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism.
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize the quantitative data from key studies on this compound.
Table 1: Effects of this compound in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Treatment Group | Dose | Duration | % Change from Control |
| Plasma Glucose | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction |
| Plasma Insulin | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction |
| Plasma Triglycerides | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction |
| Free Fatty Acids | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction |
| Plasma Cholesterol | This compound | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reduction |
| Pancreatic Insulin Content | This compound | 10 mg/kg/day | 2 weeks | Increased |
| Plasma Adiponectin | This compound | 10 mg/kg/day | 2 weeks | Increased |
Table 2: Effects of this compound in Patients with Type 2 Diabetes (24-Week Monotherapy Trial)
| Parameter | This compound (2.5 mg) | This compound (5 mg) | Placebo |
| Change in HbA1c (%) | -1.05 | -1.23 | -0.32 |
| Change in Triglycerides (%) | -18 | -27 | - |
| Change in HDL Cholesterol (%) | +10 | +16 | - |
| Change in Apolipoprotein B (%) | -7 | -12 | - |
| Change in Non-HDL Cholesterol (%) | -3 | -5 | - |
| Weight Change (kg) | +1.1 | +2.1 | -0.8 |
| Incidence of Edema (%) | 8-11 | 8-11 | 8-11 |
Table 3: Cardiovascular Adverse Events with this compound in Clinical Trials
| Event | This compound (n=2374) | Control (Placebo or Pioglitazone) (n=1351) | Relative Risk (95% CI) | P-value |
| Death, MI, or Stroke | 1.47% | 0.67% | 2.23 (1.07-4.66) | 0.03 |
| Death, MI, Stroke, TIA, or CHF | 2.11% | 0.81% | 2.62 (1.36-5.05) | 0.004 |
| Congestive Heart Failure (CHF) | 0.55% | 0.07% | 7.43 (0.97-56.8) | 0.053 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic effects of this compound in a research setting.
In Vivo Study in a Murine Model of Metabolic Syndrome (e.g., db/db mice)
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in a genetically obese and diabetic mouse model.
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Fast mice for 6 hours prior to the glucose challenge. Ensure free access to water.
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.
Human In Vivo Study: Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in humans.
Protocol: Hyperinsulinemic-Euglycemic Clamp in Humans
-
Subject Preparation: Subjects fast overnight. Two intravenous catheters are placed in opposite arms: one for infusion of insulin and glucose, and the other for blood sampling. The sampling hand is heated to arterialize the venous blood.
-
Insulin Infusion: A primed-continuous infusion of human insulin is started to achieve a constant hyperinsulinemic state (e.g., 40 mU/m²/min).
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Glucose Infusion: A variable infusion of 20% dextrose is administered to maintain the plasma glucose concentration at a constant euglycemic level (approximately 5.0 mmol/L or 90 mg/dL).
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues.
-
Data Collection and Analysis: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is calculated and serves as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Safety Considerations and Research Implications
While this compound demonstrated efficacy in improving glycemic and lipid profiles, its clinical development was halted due to a significant increase in the risk of major adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure. This adverse safety profile makes this compound unsuitable for therapeutic use.
However, for research purposes, this compound remains a valuable tool. Its potent dual PPARα/γ agonism allows for the investigation of the integrated roles of these two receptors in metabolic regulation. Studies using this compound can help to:
-
Elucidate the complex downstream effects of simultaneous PPARα and PPARγ activation.
-
Investigate the mechanisms by which dual PPAR agonists may lead to cardiovascular adverse effects.
-
Identify potential biomarkers for both the therapeutic and adverse effects of PPAR agonists.
-
Serve as a reference compound in the development of newer, safer dual or selective PPAR modulators.
Disclaimer: this compound is not approved for human use and should only be handled in a controlled laboratory setting by trained professionals for research purposes. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. saegre.org.ar [saegre.org.ar]
- 3. Effect of this compound on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Muraglitazar
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muraglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), initially developed for the treatment of type 2 diabetes.[1][2][3] Beyond its metabolic effects, this compound exhibits significant anti-inflammatory properties, making it a subject of interest for its therapeutic potential in inflammatory diseases.[1] These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in both in vitro and in vivo models.
The activation of PPARγ is known to have anti-inflammatory effects in the vascular wall and can modulate the atherosclerotic process.[4] Similarly, both PPARα and PPARγ are involved in the regulation of immune responses and inflammation. This compound's dual agonism is believed to contribute to its anti-inflammatory profile by impacting various inflammatory mediators and signaling pathways.
In Vitro Assessment of Anti-inflammatory Properties
Cell Model: Macrophage Culture
A commonly used cell line for in vitro inflammation studies is the J774 murine macrophage cell line. These cells can be activated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and interleukin-6 (IL-6).
Experimental Workflow: In Vitro Anti-inflammatory Assay
Protocol 1: Measurement of Nitric Oxide (NO) Production
This protocol is used to quantify the production of NO, a key inflammatory mediator, by macrophages.
Materials:
-
J774 murine macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well plates
Procedure:
-
Seed J774 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each sample and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNFα and IL-6)
This protocol measures the levels of key pro-inflammatory cytokines secreted by macrophages.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kits for mouse TNFα and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific TNFα and IL-6 ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Protocol 3: Western Blot Analysis of iNOS Protein Expression
This protocol determines the effect of this compound on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Materials:
-
Cell lysates from treated J774 cells
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against iNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated J774 cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against iNOS.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol measures the mRNA levels of inflammatory genes to assess the transcriptional regulation by this compound.
Materials:
-
Cell lysates from treated J774 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for iNOS, TNFα, IL-6, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from the treated J774 cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation: In Vitro Anti-inflammatory Effects of this compound
The following tables summarize the expected quantitative data from the described in vitro assays based on published findings.
Table 1: Effect of this compound on NO, TNFα, and IL-6 Production in LPS-stimulated J774 Macrophages
| Treatment | NO Production (% of LPS control) | TNFα Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | < 1 | < 1 | < 1 |
| LPS (100 ng/mL) | 100 | 100 | 100 |
| This compound (1 µM) + LPS | Reduced | Reduced | Reduced |
| This compound (10 µM) + LPS | Further Reduced | Further Reduced | Further Reduced |
Table 2: Effect of this compound on iNOS Expression in LPS-stimulated J774 Macrophages
| Treatment | iNOS Protein Expression (relative to LPS control) | iNOS mRNA Expression (relative to LPS control) |
| Control | Not detectable | Not detectable |
| LPS (100 ng/mL) | 1.0 | 1.0 |
| This compound (10 µM) + LPS | Decreased | Decreased |
In Vivo Assessment of Anti-inflammatory Properties
Animal Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in mice is a classic and widely used assay to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Protocol 5: Carrageenan-Induced Paw Edema in Mice
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Carrageenan solution (1% in saline)
-
Pletysmometer or digital calipers
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Fast the mice overnight before the experiment.
-
Administer this compound (e.g., 50 mg/kg, orally) or a vehicle control. A positive control group receiving an established anti-inflammatory drug like dexamethasone (e.g., 2 mg/kg) should also be included.
-
After 1 hour, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a pletysmometer or digital calipers immediately before the carrageenan injection (time 0) and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).
-
The degree of paw edema is calculated as the increase in paw volume/thickness compared to the initial measurement.
-
The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
-
At the end of the experiment, paw tissue can be collected for further analysis of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Data Presentation: In Vivo Anti-inflammatory Effects of this compound
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment | Paw Edema (increase in thickness, mm) at 6 hours | Inhibition of Edema (%) |
| Vehicle Control | e.g., 1.5 ± 0.2 | 0 |
| This compound (50 mg/kg) | e.g., 0.7 ± 0.1 | 54 |
| Dexamethasone (2 mg/kg) | e.g., 0.5 ± 0.1 | 69 |
Table 4: Effect of this compound on Inflammatory Gene Expression in Paw Tissue
| Treatment | IL-6 mRNA (relative to control) | TNFα mRNA (relative to control) | iNOS mRNA (relative to control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (50 mg/kg) | Decreased by 80% | Decreased by 54% | Decreased by 64% |
Molecular Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of PPARα and PPARγ. While it reduces the synthesis of inflammatory markers like iNOS, IL-6, and TNFα, studies suggest it does not directly affect the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for these genes. This indicates that this compound's mechanism may involve other pathways or post-transcriptional regulation.
Signaling Pathway: NF-κB Activation
The NF-κB pathway is a central regulator of inflammation. While this compound's direct effect on NF-κB translocation is not established, understanding this pathway is crucial for interpreting its anti-inflammatory actions.
Conclusion
The protocols and data presented provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound. These methods, ranging from in vitro cellular assays to in vivo models of acute inflammation, allow for a thorough characterization of the compound's efficacy and mechanism of action. The findings indicate that this compound possesses significant anti-inflammatory effects, which are mediated through its dual activation of PPARα and PPARγ, leading to the downregulation of key inflammatory mediators. These properties, in addition to its metabolic benefits, suggest a broader therapeutic potential for this compound in inflammatory conditions. However, it is important to note that despite its promising anti-inflammatory and metabolic effects, the clinical development of this compound was halted due to concerns about cardiovascular side effects.
References
- 1. Anti-inflammatory properties of a dual PPARgamma/alpha agonist this compound in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: A dual peroxisome proliferator-activated receptor | www.wenxuecity.com [wenxuecity.com]
- 4. researchgate.net [researchgate.net]
Designing Experiments to Analyze Muraglitazar's Effect on Lipid Profiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha (α) and gamma (γ).[1][2] This dual activation gives it the potential to simultaneously address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes.[1][3][4] PPARγ activation is primarily associated with improved insulin sensitivity and glycemic control, while PPARα activation plays a crucial role in lipid metabolism, leading to reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol.
These application notes provide a framework for designing and conducting experiments to analyze the effects of this compound on lipid profiles. The protocols described are based on established methodologies and findings from preclinical and clinical studies of this compound.
Mechanism of Action on Lipid Metabolism
This compound's effects on lipid profiles are mediated through the activation of PPARα and PPARγ, which are nuclear receptors that regulate gene expression.
-
PPARα Activation: Primarily occurring in the liver, PPARα activation leads to an increased uptake and beta-oxidation of fatty acids. This results in reduced triglyceride synthesis and secretion. PPARα activation also increases the expression of apolipoproteins A-I and A-II, which are key components of HDL cholesterol, leading to increased HDL levels.
-
PPARγ Activation: While its primary role is in insulin sensitization, PPARγ activation, predominantly in adipose tissue, also influences lipid metabolism. It promotes the storage of fatty acids in adipocytes, thereby reducing the flux of free fatty acids to the liver and decreasing triglyceride production.
The combined activation of both receptors by this compound results in a comprehensive improvement of the lipid profile.
Data Presentation: Summary of this compound's Effects on Lipid Profiles
The following tables summarize the quantitative effects of this compound on key lipid parameters from clinical trials.
Table 1: Percentage Change in Lipid Parameters with this compound (5 mg) vs. Pioglitazone (30 mg) at Week 12 in Patients on Metformin
| Lipid Parameter | This compound (5 mg) | Pioglitazone (30 mg) |
| Triglycerides | -28% | -14% |
| HDL Cholesterol | +19% | +14% |
| Non-HDL Cholesterol | -6% | -1% |
| Apolipoprotein B | -12% | -6% |
Table 2: Effects of this compound on Lipid Profile in a 24-Week Monotherapy Trial
| Lipid Parameter | This compound (5 mg) | Placebo |
| Triglycerides | Significant Reduction | No Significant Change |
| HDL Cholesterol | Significant Increase | No Significant Change |
Note: Specific percentage changes from the monotherapy trial were not consistently reported in the initial search results, but the direction of effect was consistently noted.
Table 3: Effects of this compound in Preclinical Studies (db/db mice)
| Parameter | Effect of this compound Treatment |
| Triglycerides | Dose-dependent reduction |
| Cholesterol | Dose-dependent reduction |
| Free Fatty Acids | Dose-dependent reduction |
| Liver Lipid Content | Lowered |
Experimental Protocols
In Vivo this compound Efficacy Study in a Diabetic Rodent Model
This protocol outlines a typical in vivo study to assess the effects of this compound on the lipid profiles of a diabetic rodent model, such as the db/db mouse.
Objective: To determine the dose-dependent effects of this compound on plasma lipid concentrations in a diabetic mouse model.
Materials:
-
db/db mice (or other appropriate diabetic model)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Lipid analysis kits (for triglycerides, total cholesterol, HDL, LDL) or access to a lipidomics platform (LC-MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 1 mg/kg/day)
-
This compound (mid dose, e.g., 10 mg/kg/day)
-
This compound (high dose, e.g., 30 mg/kg/day)
-
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
-
Blood Collection:
-
At the end of the treatment period, fast the animals overnight (approximately 12-16 hours).
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture) into EDTA-coated tubes.
-
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis:
-
Analyze plasma samples for triglycerides, total cholesterol, HDL, and LDL concentrations using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Alternatively, for a more comprehensive analysis, perform lipidomics using LC-MS (see protocol below).
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the vehicle control.
-
Protocol for Lipid Extraction and Analysis from Liver Tissue
This protocol is adapted from established methods for lipidomics analysis of liver tissue.
Objective: To extract and analyze the lipid profile from the liver tissue of this compound-treated and control animals.
Materials:
-
Frozen liver tissue (~50-60 mg)
-
Homogenization buffer (e.g., ice-cold 0.9% sodium chloride)
-
Bead beater or other tissue homogenizer
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water (H₂O)
-
Internal standards for lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-60 mg of frozen liver tissue.
-
Add ice-cold homogenization buffer to achieve a concentration of 50 mg/mL.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout this process.
-
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To a microcentrifuge tube containing the liver homogenate, add methanol and dichloromethane in a ratio that results in a single-phase mixture (e.g., for 100 µL of homogenate, add approximately 580 µL of MeOH and 260 µL of CH₂Cl₂).
-
Vortex vigorously.
-
Add a pre-mixed solution of lipid internal standards.
-
Incubate at room temperature for 30 minutes.
-
Induce phase separation by adding deionized water and more dichloromethane (e.g., for the volumes above, add approximately 290 µL of H₂O and 260 µL of CH₂Cl₂).
-
Vortex and then centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Utilize a suitable chromatography method (e.g., reversed-phase or normal-phase) to separate the different lipid species.
-
Detect and quantify the lipid species using mass spectrometry, often in multiple reaction monitoring (MRM) mode for targeted analysis.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify the different lipid species relative to the internal standards.
-
Compare the lipid profiles of the this compound-treated groups with the control group to identify significant changes.
-
Important Considerations and Caveats
While this compound demonstrated efficacy in improving lipid profiles, its development was discontinued due to an increased risk of cardiovascular events, including myocardial infarction, stroke, and congestive heart failure. Therefore, any research involving this compound or similar dual PPAR agonists should include a thorough assessment of cardiovascular safety. This is a critical aspect to consider in the experimental design and interpretation of results.
References
Application Notes and Protocols for Long-Term Treatment with Muraglitazar in Research Animals
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Muraglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] It was developed for the treatment of type 2 diabetes mellitus as it demonstrated potent insulin-sensitizing effects and the ability to improve lipid profiles.[2][3] this compound activates PPARγ, which enhances insulin sensitivity in liver and muscle, and PPARα, which lowers triglycerides and raises high-density lipoprotein (HDL) cholesterol.
Despite promising preclinical and early clinical results, the development of this compound was discontinued due to an increased risk of adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, observed in human clinical trials. However, it remains a valuable tool for researchers studying metabolic pathways, insulin resistance, and the specific roles of PPARα and PPARγ activation in various physiological and pathological processes.
These application notes provide detailed protocols for the long-term administration of this compound to research animals, based on findings from nonclinical safety and efficacy studies. The provided methodologies are intended to guide researchers in designing and conducting their own in vivo experiments.
Mechanism of Action
This compound exerts its effects by binding to and activating both PPARα and PPARγ, which are ligand-activated nuclear transcription factors. This dual activation leads to the modulation of a wide range of target genes involved in glucose and lipid metabolism.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation by this compound leads to improved insulin sensitivity, enhanced glucose uptake in adipose tissue and skeletal muscle, and increased fatty acid uptake and storage in adipose tissue. This results in lower blood glucose levels.
-
PPARα Activation: Primarily expressed in the liver, kidney, and heart, PPARα activation by this compound leads to increased fatty acid oxidation, reduced triglyceride synthesis, and altered lipoprotein metabolism, resulting in decreased plasma triglycerides and increased HDL cholesterol.
The combined agonism of both receptors was intended to provide a comprehensive treatment for the metabolic abnormalities associated with type 2 diabetes.
Data from Animal Studies
The following tables summarize the quantitative data from key long-term studies of this compound in various animal models.
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Treatment Group | Duration | Dose (mg/kg/day) | Change in Fasting Glucose | Change in Fasting Insulin | Change in Triglycerides | Change in Free Fatty Acids | Change in Cholesterol |
| Vehicle Control | 2 weeks | - | No significant change | No significant change | No significant change | No significant change | No significant change |
| This compound | 2 weeks | 0.03 - 50 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Vehicle Control | 4 weeks | - | Time-dependent deterioration | Time-dependent deterioration | - | - | - |
| This compound | 4 weeks | 30 | Prevention of deterioration | Prevention of deterioration | - | - | - |
Data synthesized from a study in young and older hyperglycemic db/db mice.
Table 2: Chronic Toxicity Study of this compound in Rats
| Treatment Group | Duration | Dose (mg/kg/day) | Key Hematological Findings | Key Morphological Findings |
| Control | 6 months | 0 | - | - |
| This compound | 6 months | 0.3, 3, 30, 300 | Minimal to moderate decreases in erythrocyte count and hematocrit at all doses. | Increased liver and heart weights (>30%) at 300 mg/kg. Vacuolation and hyperplasia of adipocytes at ≥30 mg/kg. |
| Control | 2 years | 0 | - | - |
| This compound | 2 years | 1, 5, 30, 50 | - | Increased incidence of transitional cell papilloma and carcinoma of the urinary bladder in males at ≥5 mg/kg. Increased incidence of subcutaneous liposarcoma in males and lipoma in females at 50 mg/kg. |
Data from comprehensive nonclinical safety evaluation studies.
Table 3: Chronic Toxicity Study of this compound in Monkeys
| Treatment Group | Duration | Dose (mg/kg/day) | Key Findings |
| Control | 1 year | 0 | - |
| This compound | 1 year | 0.4, 1.5, 5 | Subcutaneous edema, hematologic and serum chemistry alterations, and morphologic findings in the heart and adipose tissue. |
Data from a 1-year chronic oral toxicity study.
Experimental Protocols
The following are generalized protocols for long-term studies with this compound in research animals, based on published literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Models
-
Rodents (Mice and Rats):
-
db/db Mice: A genetic model of obesity, insulin resistance, and type 2 diabetes. These mice are highly responsive to the antidiabetic effects of this compound.
-
Sprague-Dawley Rats: Commonly used for toxicology and carcinogenicity studies.
-
C57BL/6J Mice: Often used as a wild-type control or for diet-induced obesity models.
-
Drug Preparation and Administration
-
Formulation: this compound can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.
-
Route of Administration: Oral gavage is the most common route for precise dosing.
-
Dosage:
-
For efficacy studies in db/db mice, doses ranging from 0.03 to 50 mg/kg/day have been used.
-
For chronic toxicity studies in rats, doses have ranged from 0.3 to 300 mg/kg/day.
-
For carcinogenicity studies in rats, doses of 1, 5, 30, and 50 mg/kg were used.
-
-
Frequency: Once daily administration is typical.
Experimental Workflow
Key Experimental Procedures
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the start of the study.
-
Baseline Data Collection: Before initiating treatment, collect baseline data such as body weight, and fasting blood glucose and lipid levels.
-
Randomization: Randomly assign animals to treatment groups (vehicle control and different doses of this compound).
-
Treatment: Administer this compound or vehicle daily by oral gavage for the specified duration of the study.
-
Monitoring:
-
Monitor body weight and food and water intake regularly (e.g., weekly).
-
Observe animals for any clinical signs of toxicity, such as edema.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor changes in plasma glucose, insulin, triglycerides, and other relevant biomarkers.
-
Fasting blood samples are typically collected after an overnight fast.
-
-
Metabolic Assessments (Optional):
-
Oral Glucose Tolerance Test (OGTT): Can be performed at the end of the study to assess improvements in glucose tolerance.
-
Insulin Tolerance Test (ITT): Can be performed to evaluate insulin sensitivity.
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals and perform a full necropsy.
-
Collect blood for terminal biochemical analysis.
-
Collect and weigh key organs, including the liver, heart, and adipose tissue.
-
Preserve tissues in appropriate fixatives (e.g., 10% neutral buffered formalin) for histopathological examination.
-
Safety and Adverse Effects in Research Animals
Long-term treatment with this compound has been associated with a number of adverse effects in research animals, which are important to consider when designing and interpreting studies.
-
Cardiovascular Effects: Increased heart weight and myocardial hypertrophy have been observed in rats. Subcutaneous edema has been noted in rats and monkeys.
-
Carcinogenicity: In two-year studies, this compound was associated with an increased incidence of urinary bladder tumors in male rats and adipose tissue tumors in both male and female rats at high doses. Gallbladder adenomas were observed in male mice. The urinary bladder tumors in rats were considered to be mediated by a species-specific mechanism related to urolithiasis.
-
Hematological Effects: Decreases in erythrocyte count and hematocrit have been reported in rats.
-
Species-Specific Toxicity: Dogs have been shown to be particularly sensitive to PPARγ agonists, and high doses of this compound caused significant toxicity in this species.
Researchers should carefully monitor for these potential adverse effects throughout the duration of their studies.
Conclusion
This compound is a potent dual PPARα/γ agonist that serves as a valuable research tool for investigating metabolic diseases. The protocols and data presented in these application notes provide a foundation for conducting long-term in vivo studies to further elucidate the complex roles of PPARα and PPARγ in health and disease. Due to the adverse cardiovascular effects observed in humans, careful monitoring of animal health and consideration of potential toxicities are essential when using this compound in research.
References
Troubleshooting & Optimization
addressing muraglitazar solubility and stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility and stability of muraglitazar.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline powder that is poorly soluble in aqueous solutions.[1] Its solubility is significantly better in organic solvents. The table below summarizes its solubility in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble (128.8 mg/mL) | [1][2] |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers is not recommended due to this compound's hydrophobic nature. Precipitation is highly likely. To achieve a working solution, a co-solvent strategy is necessary.
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO. this compound is readily soluble in DMSO.
-
Use a co-solvent system for your working solution. A common approach for in vivo studies involves a multi-component solvent system. These formulations help keep the drug in solution when diluted into an aqueous environment.
-
Add solvents sequentially. When preparing a co-solvent formulation, add and mix each solvent one by one to ensure proper dissolution before adding the next component.
-
Consider gentle heating and/or sonication. If precipitation occurs during preparation, gentle warming or sonication can aid in dissolution.
-
Prepare fresh. It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use to minimize the risk of precipitation and degradation.
Q3: What is a reliable co-solvent formulation for preparing this compound for in vivo experiments?
A3: Several formulations have been successfully used. The choice may depend on the specific experimental requirements and administration route. The following table provides two common protocols.
Data Presentation: Example Co-Solvent Formulations
| Protocol | Formulation Composition | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: The percentages shown indicate the volumetric ratio in the final prepared solution.
Q4: How should I prepare and store a stock solution of this compound?
A4: To ensure stability and prevent repeated freeze-thaw cycles that can inactivate the product, proper preparation and storage are critical.
-
Preparation: Prepare a stock solution in 100% DMSO. A concentration of 25 mg/mL is achievable.
-
Storage: Once prepared, aliquot the stock solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.
Data Presentation: Recommended Storage of Stock Solutions
| Storage Temperature | Storage Duration | Reference |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Q5: I am concerned about the stability of this compound in my specific experimental conditions. How can I assess it?
A5: To determine the stability of this compound in a specific formulation or under certain experimental conditions (e.g., pH, temperature), a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions to identify potential degradation products and establish its degradation pathway. This information is crucial for developing a stability-indicating analytical method, typically using RP-HPLC.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
-
Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of this compound). c. Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution. d. Aliquot the stock solution into single-use tubes for storage. e. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
Protocol 2: General Forced Degradation Study for this compound
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Materials: this compound stock solution, 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂), appropriate buffers, HPLC system.
-
Procedure: a. Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. b. Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH and incubate at room temperature. Neutralize the solution before analysis. c. Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature. d. Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70°C) in a stability chamber. e. Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) or a solar simulator for a defined period. f. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., RP-HPLC, see Protocol 3) to separate and quantify the parent drug and any degradation products. The goal is to achieve approximately 5-20% degradation of the drug substance.
Protocol 3: Development of a Stability-Indicating RP-HPLC Method
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or PDA detector, C18 reversed-phase column.
-
Method Development: a. Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent like acetonitrile or methanol. b. Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector. c. Optimization: Inject a mixture of stressed and unstressed this compound samples. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution) between the this compound peak and all degradation product peaks. d. Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately measure the decrease in the active drug concentration due to degradation.
Visualizations
Caption: this compound dual PPARα/γ agonist signaling pathway.
Caption: Experimental workflow for addressing this compound solubility.
Caption: Workflow for a forced degradation study of this compound.
References
identifying and controlling for off-target effects of muraglitazar in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of muraglitazar in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] Its on-target effects include improved glucose and lipid metabolism, which were investigated for the treatment of type 2 diabetes.[1][3][4] The primary off-target effect of concern, which led to the discontinuation of its clinical development, is cardiovascular toxicity, including an increased risk of heart failure, myocardial infarction, and stroke.
Q2: Why is it crucial to identify and control for off-target effects of this compound in vitro?
A2: Identifying and controlling for off-target effects is critical to understanding the complete pharmacological profile of this compound. In vitro studies can help elucidate the molecular mechanisms underlying its cardiovascular toxicity, which were observed in clinical trials. This knowledge is essential for the development of safer dual PPAR agonists and for interpreting any new research involving this compound.
Q3: What are the primary in vitro models for studying this compound's cardiovascular off-target effects?
A3: The primary in vitro models for assessing cardiovascular off-target effects include:
-
Cardiomyocyte cultures: Primary or induced pluripotent stem cell (iPSC)-derived cardiomyocytes can be used to study direct effects on heart muscle cells, such as hypertrophy, apoptosis, and contractility.
-
Endothelial cell cultures: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines are used to investigate effects on blood vessel function, including angiogenesis and inflammation.
-
Cardiac fibroblast cultures: These are used to study the potential for drug-induced cardiac fibrosis.
Q4: What are some potential off-target signaling pathways that this compound might modulate in cardiovascular cells?
A4: While specific data for this compound is limited, other PPAR agonists have been shown to modulate pathways beyond PPARα/γ. Potential off-target pathways to investigate for this compound include:
-
Kinase signaling pathways: Off-target kinase interactions are a common source of adverse drug effects.
-
G-protein coupled receptor (GPCR) signaling: Some PPARγ agonists are known to interact with GPCRs like GPR40.
-
Reactive Oxygen Species (ROS) production: Imbalances in ROS can lead to cellular damage and contribute to cardiovascular pathologies.
Troubleshooting Guides
Issue 1: Unexpected Cardiomyocyte Hypertrophy or Apoptosis
-
Problem: Treatment with this compound leads to an increase in cardiomyocyte size (hypertrophy) or programmed cell death (apoptosis) in vitro.
-
Possible Causes:
-
Direct off-target activation of pro-hypertrophic or pro-apoptotic signaling pathways.
-
Indirect effects mediated by on-target PPAR activation that lead to downstream adverse events in the specific in vitro model.
-
Cell culture stress exacerbated by the compound.
-
-
Troubleshooting Steps:
-
Confirm with Multiple Assays: Use multiple methods to confirm hypertrophy (e.g., cell size measurement, protein synthesis assays) or apoptosis (e.g., caspase activity assays, TUNEL staining).
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which the effect is observed.
-
PPAR Antagonist Control: Co-treat with a PPARα/γ antagonist (e.g., GW9662 for PPARγ) to determine if the effect is PPAR-dependent.
-
Off-Target Kinase Screening: Perform a kinase inhibitor profiling screen to identify potential off-target kinase interactions.
-
Investigate Signaling Pathways: Use techniques like Western blotting or reporter assays to examine the activation of known pro-hypertrophic (e.g., Akt/mTOR) or pro-apoptotic (e.g., p53) pathways.
-
Issue 2: Altered Endothelial Cell Function
-
Problem: this compound treatment inhibits endothelial tube formation, a measure of angiogenesis, or induces markers of endothelial dysfunction.
-
Possible Causes:
-
Off-target inhibition of signaling pathways crucial for angiogenesis (e.g., VEGF signaling).
-
Induction of inflammatory responses or oxidative stress in endothelial cells.
-
Direct cytotoxicity at higher concentrations.
-
-
Troubleshooting Steps:
-
Validate with Multiple Endothelial Cell Types: Confirm the effect in different endothelial cell lines (e.g., HUVECs, HCAECs) to rule out cell-line specific artifacts.
-
Assess Cell Viability: Perform a cytotoxicity assay to ensure the observed effects are not due to cell death.
-
Control for PPAR Activation: Use PPARα and PPARγ specific agonists and antagonists to dissect the contribution of each receptor to the observed phenotype.
-
Measure Inflammatory Markers: Quantify the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory cytokines.
-
Evaluate Nitric Oxide (NO) Bioavailability: Measure NO production, as reduced NO is a hallmark of endothelial dysfunction.
-
Quantitative Data Summary
Due to the discontinuation of this compound's development, publicly available in vitro quantitative data on its off-target effects is scarce. The following tables summarize representative data from studies on other PPAR agonists, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of PPARγ Agonists on Cardiomyocyte Viability and Hypertrophy
| Compound | Cell Type | Treatment | Endpoint | Result | Reference |
| Pioglitazone | Neonatal Rat Cardiomyocytes | Angiotensin II (to induce hypertrophy) + Pioglitazone | [³H]-leucine incorporation (hypertrophy) | Dose-dependent inhibition of hypertrophy | |
| Pioglitazone | Neonatal Rat Cardiomyocytes | Pioglitazone | Cell Viability | Dose-dependent decrease in viability | |
| Rosiglitazone | Neonatal Rat Cardiac Fibroblasts | Advanced Glycation End-products (AGEs) + Rosiglitazone | Cell Proliferation (MTT assay) | Dose-dependent inhibition of AGE-induced proliferation |
Table 2: Effects of PPARγ Agonists on Endothelial Cell Function
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| Pioglitazone | Endothelial Progenitor Cells (from IGT subjects) | Tube Formation Assay | Tube-like structure formation | Increased tube formation | |
| Pioglitazone | Diabetic Mice (in vivo) | Ischemia-induced angiogenesis | Capillary density | Increased capillary density |
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture: Plate neonatal rat ventricular cardiomyocytes or iPSC-derived cardiomyocytes on fibronectin-coated plates.
-
Induction of Hypertrophy: After 24-48 hours, starve cells in serum-free media for 12-24 hours. Induce hypertrophy by treating with a known hypertrophic agonist (e.g., Angiotensin II, Endothelin-1) for 24-48 hours.
-
This compound Treatment: Co-treat cells with the hypertrophic agonist and a range of this compound concentrations. Include a vehicle control and a positive control inhibitor of hypertrophy.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Capture images using a microscope and measure cell surface area using image analysis software (e.g., ImageJ).
-
Protein Synthesis Assay: Measure the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine) into total protein.
-
Gene Expression Analysis: Quantify the mRNA levels of hypertrophic markers (e.g., ANP, BNP) using qRT-PCR.
-
-
Data Analysis: Normalize the results to the vehicle control and determine the dose-dependent effect of this compound on cardiomyocyte hypertrophy.
Protocol 2: Endothelial Cell Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs or other endothelial cells onto the Matrigel-coated plate in the presence of various concentrations of this compound. Include a vehicle control and positive/negative controls for angiogenesis (e.g., VEGF/sunitinib).
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize the tube networks using a light microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using angiogenesis analysis software.
-
Data Analysis: Compare the tube formation in this compound-treated wells to the controls to assess its pro- or anti-angiogenic potential.
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)
-
Assay Preparation: Prepare a reaction buffer containing a purified kinase of interest, a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of this compound or a known kinase inhibitor (positive control) to the reaction mixture. Include a DMSO vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP using methods like filter binding or precipitation.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Muraglitazar-Induced Edema in Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering edema in animal experiments involving the dual PPARα/γ agonist, muraglitazar.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced edema?
A1: this compound-induced edema is primarily attributed to its potent activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Activation of PPARγ in the renal collecting ducts is thought to upregulate the expression and activity of the epithelial sodium channel (ENaC).[1][3] This leads to increased sodium and water reabsorption, resulting in plasma volume expansion and subsequent peripheral edema.[1] Studies with other PPARγ agonists have shown that specific deletion of the PPARγ gene in the collecting ducts can block this fluid retention.
Q2: Is the edema observed with this compound dose-dependent?
A2: Yes, clinical and nonclinical studies have demonstrated a dose-dependent incidence of edema with this compound administration. Higher doses are associated with a greater occurrence and severity of edema-related adverse events.
Q3: Are there established methods to mitigate this compound-induced edema in animal models?
A3: While direct studies on mitigating this compound-induced edema are limited, evidence from other PPARγ agonists, such as rosiglitazone, suggests potential strategies. The most promising approaches involve targeting the downstream effects of PPARγ activation on sodium reabsorption. Co-administration of diuretics, particularly those that block the epithelial sodium channel (ENaC), has shown efficacy. For instance, amiloride, an ENaC inhibitor, has been shown to prevent weight gain induced by the PPARγ agonist pioglitazone in mice. Aldosterone antagonists, which also suppress ENaC activity, have been suggested as another effective therapeutic option for combating PPARγ agonist-induced fluid retention.
Q4: Can I still study the metabolic benefits of this compound while mitigating edema?
A4: It is plausible that co-administration of an ENaC inhibitor like amiloride could mitigate edema without significantly interfering with the primary metabolic (insulin-sensitizing and lipid-lowering) effects of this compound, as these are mediated through different pathways. However, this would need to be empirically tested in your experimental model. The key is to selectively block the renal sodium retention that causes edema, while allowing the systemic PPARα/γ agonism to exert its therapeutic effects.
Troubleshooting Guides
Problem: Significant edema and weight gain observed in animals treated with this compound.
Possible Cause: PPARγ-mediated sodium and water retention.
Suggested Solution:
-
Dose Optimization: If experimentally feasible, consider reducing the dose of this compound, as edema is a dose-dependent side effect.
-
Co-administration with a Diuretic:
-
Amiloride: Based on studies with other PPARγ agonists, co-administration of amiloride, an ENaC blocker, may prevent or reduce fluid retention. A suggested starting point would be to consult the literature for appropriate dosing of amiloride in your specific animal model.
-
Aldosterone Antagonists: An aldosterone antagonist like spironolactone could also be considered, as it acts to suppress ENaC activity.
-
-
Monitoring: Closely monitor body weight, fluid intake, and urine output. Hematocrit levels can also be measured to assess plasma volume expansion.
Experimental Protocols
Protocol 1: Induction of this compound-Induced Edema in db/db Mice
This protocol is adapted from studies characterizing the effects of this compound in a diabetic mouse model.
-
Animal Model: C57BL/KsJ-db/db mice (10–12 weeks old).
-
Acclimatization: Acclimatize animals for at least one week with ad libitum access to standard chow and water.
-
Grouping: Group animals based on random plasma glucose values to ensure no significant difference between groups at baseline.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose).
-
This compound Group: Administer this compound orally by gavage at a dose of 10 mg/kg body weight, once daily for 14 days.
-
Positive Control (Optional): Include a group treated with another PPARγ agonist known to cause edema, such as rosiglitazone (10 mg/kg).
-
-
Edema Assessment:
-
Body Weight: Measure body weight weekly.
-
Plasma Volume: On day 14, collect blood and measure hematocrit. A decrease in hematocrit is indicative of plasma volume expansion.
-
Serum Electrolytes: Analyze plasma for sodium and chloride concentrations. An increase suggests renal sodium retention.
-
Gene Expression (Optional): Harvest kidneys to analyze the mRNA expression of ENaCγ and Na+/K+-ATPase-α via RT-PCR to investigate the molecular mechanism.
-
Protocol 2: Measurement of Paw Edema Using a Plethysmometer
While this compound causes systemic edema, a localized inflammatory edema model can be used to test the anti-inflammatory effects of PPAR agonists and practice edema measurement techniques. The following is a general protocol for measuring paw edema.
-
Apparatus: A digital plethysmometer.
-
Procedure:
-
Gently restrain the animal.
-
Mark a line on the animal's hind paw just below the ankle joint to ensure consistent immersion depth.
-
Immerse the paw into the plethysmometer's measuring cell up to the marked line.
-
The instrument will measure the volume of water displaced by the paw, providing a reading of the paw volume.
-
Record the initial paw volume (V0) before any treatment.
-
After inducing edema (e.g., via subplantar injection of carrageenan) and administering the test compound, measure the paw volume at various time points (Vt).
-
The degree of edema can be calculated as the change in paw volume (Vt - V0).
-
Quantitative Data Summary
Table 1: Effect of this compound and Rosiglitazone on Edema Parameters in db/db Mice (14-day treatment)
| Treatment Group (10 mg/kg) | Change in Body Weight | Plasma Sodium (mmol/L) | Plasma Chloride (mmol/L) |
| Control | - | 147 ± 0.8 | 100 ± 0.8 |
| This compound | Significant Increase | 150 ± 0.5 | 102 ± 0.5 |
| Rosiglitazone | Increase | 150 ± 0.5 | 102.5 ± 0.6 |
*P < 0.05 vs control
Table 2: Effect of Rosiglitazone on Body Weight and Fluid Volume in Mice with and without ENaC in the Connecting Tubule (CNT) and Collecting Duct (CD)
| Mouse Strain | Treatment | % Change in Body Weight | % Change in Total Body Water | % Change in Extracellular Fluid |
| Wild-Type (WT) | Rosiglitazone | +6.1% | +8.4% | +10% |
| αENaC CNT/CD KO | Rosiglitazone | +3.4% | +1.3% | +4.3% |
This table illustrates that the fluid retention induced by a PPARγ agonist is significantly attenuated in mice lacking ENaC in the distal nephron, supporting the mechanism of action and the potential for ENaC blockers to mitigate this side effect.
Visualizations
Caption: Signaling pathway of this compound-induced edema.
Caption: Experimental workflow for testing edema mitigation.
References
establishing appropriate controls for muraglitazar in vivo studies
This technical support center provides guidance for researchers utilizing muraglitazar in in vivo studies. This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It was developed for the treatment of type 2 diabetes but was discontinued due to an increased risk of adverse cardiovascular events.[1][2][3] Careful experimental design with appropriate controls is crucial for obtaining reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups for an in vivo study with this compound?
A1: To ensure robust and interpretable results, the following control groups are essential:
-
Vehicle Control: This group receives the same solvent used to dissolve this compound. This control is critical to distinguish the effects of the drug from the effects of the vehicle itself.
-
Positive Control (PPARγ Agonist): A well-characterized selective PPARγ agonist, such as pioglitazone or rosiglitazone, should be included.[4] This allows for a comparison of the specific PPARγ-mediated effects of this compound.
-
Positive Control (PPARα Agonist): A selective PPARα agonist, such as fenofibrate, should be included to dissect the PPARα-mediated effects of this compound.
-
Untreated/Naive Control: This group does not receive any treatment and serves as a baseline for the normal physiological state of the animal model.
Q2: What is the recommended animal model for studying the metabolic effects of this compound?
A2: The db/db mouse is a widely used and relevant model for studying the antidiabetic and metabolic effects of this compound. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, which are characteristic of type 2 diabetes.
Q3: What are the known adverse effects of this compound that I should monitor in my in vivo studies?
A3: Clinical trials with this compound were halted due to an increased incidence of major adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure. In animal studies, particularly with PPARγ agonists, potential side effects to monitor include edema, weight gain, and heart-related changes. Therefore, it is crucial to include cardiovascular and fluid retention endpoints in your study design.
Troubleshooting Guides
Issue 1: High variability in blood glucose measurements.
-
Possible Cause: Inconsistent fasting times.
-
Solution: Ensure a consistent fasting period for all animals before blood glucose measurement. A 6-hour fast is often recommended for mice to avoid excessive metabolic stress.
-
-
Possible Cause: Stress during handling and blood collection.
-
Solution: Habituate the animals to handling procedures before the experiment. Use a consistent and minimally stressful blood collection technique.
-
-
Possible Cause: Inaccurate dosing.
-
Solution: Ensure accurate calculation of the dose based on individual animal body weight. Use precise administration techniques like oral gavage.
-
Issue 2: Unexpected animal mortality.
-
Possible Cause: Cardiovascular toxicity of this compound.
-
Solution: Start with a lower dose range and carefully monitor animals for any signs of distress, such as labored breathing or lethargy. Include cardiovascular safety endpoints in your study, such as heart weight and histopathology.
-
-
Possible Cause: Complications from experimental procedures (e.g., oral gavage).
-
Solution: Ensure that all personnel performing procedures are properly trained and proficient. Refine techniques to minimize tissue damage and stress.
-
Experimental Protocols
Protocol 1: Evaluation of this compound's Effects on Glycemic Control in db/db Mice
1. Animal Model:
-
Male db/db mice, 8-10 weeks of age.
-
Age-matched wild-type C57BL/6J mice as a baseline control.
2. Acclimatization:
-
Acclimatize animals to the housing facility for at least one week before the start of the experiment.
-
House animals under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
3. Experimental Groups (n=8-10 animals per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: Pioglitazone (e.g., 10 mg/kg/day) - Positive Control
-
Group 4: Fenofibrate (e.g., 100 mg/kg/day) - Positive Control
4. Drug Administration:
-
Administer compounds daily via oral gavage for 4 weeks.
5. Key Measurements:
-
Body Weight and Food Intake: Record daily.
-
Fasting Blood Glucose: Measure weekly after a 6-hour fast from the tail vein using a glucometer.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform at the end of the treatment period.
-
Fast mice for 6 hours.
-
Administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.
-
-
Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia for analysis of plasma insulin, triglycerides, and cholesterol.
-
Organ Collection: Collect and weigh liver and heart for histopathological analysis.
Protocol 2: Oral Gavage in Mice
1. Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Syringe.
-
Test substance at the correct concentration.
2. Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle. If there is resistance, do not force it. Withdraw and try again.
-
Once the needle is in the esophagus, slowly administer the substance.
-
Gently remove the needle.
-
Monitor the animal for a few minutes for any signs of distress.
Data Presentation
Table 1: Example of Quantitative Data Summary for Metabolic Parameters
| Parameter | Vehicle Control | This compound (10 mg/kg) | Pioglitazone (10 mg/kg) | Fenofibrate (100 mg/kg) |
| Change in Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Plasma Insulin (ng/mL) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Cholesterol (mg/dL) |
Data to be presented as mean ± SEM.
Visualizations
References
challenges in the clinical translation of muraglitazar preclinical findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical translation of preclinical findings for muraglitazar, a dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What was the primary discrepancy between preclinical safety data and clinical outcomes for this compound?
Q2: What was the proposed mechanism of action for this compound?
A2: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). PPARγ activation is associated with improved insulin sensitivity and glucose lowering, while PPARα activation is linked to beneficial effects on lipid metabolism, such as reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol. The dual agonism was intended to simultaneously address hyperglycemia and dyslipidemia in patients with type 2 diabetes.
Q3: Were there any cardiovascular signals in the preclinical animal studies?
A3: Yes, some pharmacologically predictable cardiovascular effects were observed in animal studies, but they were not considered indicative of the severe adverse events seen in humans. These included subcutaneous edema and changes in the heart in rats and monkeys, which are known effects of PPARγ agonists. In dogs, a species known to be highly sensitive to PPARγ agonists, more severe toxicity was observed at high doses. However, these findings did not translate to a prediction of increased risk of myocardial infarction or stroke in humans.
Q4: What were the key efficacy findings for this compound in preclinical models?
A4: In preclinical models, such as the genetically obese and diabetic db/db mouse, this compound demonstrated potent antidiabetic and lipid-lowering effects. It effectively reduced plasma glucose, insulin, triglycerides, and free fatty acids. These preclinical efficacy findings did translate to humans, where this compound improved glycemic control and lipid profiles.
Troubleshooting Guides
Issue: Reconciling Disparate Cardiovascular Safety Findings Between Animal Models and Humans
Problem: My preclinical safety assessment of a dual PPARα/γ agonist in rodents and non-human primates shows a favorable cardiovascular profile, but I am concerned about the potential for adverse clinical outcomes, similar to what was observed with this compound.
Troubleshooting Steps:
-
Critically Evaluate the Animal Models:
-
Species-Specific Differences in PPAR Expression and Function: Consider that the relative expression and activity of PPARα and PPARγ in cardiovascular tissues can vary significantly between species. The metabolic and cardiovascular physiology of the animal models may not fully recapitulate the human condition, especially in the context of type 2 diabetes and its associated comorbidities.
-
Disease Model Relevance: Ensure the animal models of diabetes and dyslipidemia accurately reflect the pathophysiology of the human disease. For instance, the db/db mouse model, while useful for efficacy, may not be suitable for predicting cardiovascular risk in humans.
-
-
Refine In Vitro and Ex Vivo Assays:
-
Human-Based Systems: Utilize human primary cells (e.g., cardiomyocytes, endothelial cells) or engineered human tissues to assess the compound's effects on relevant cardiovascular endpoints, such as electrophysiology, contractility, and inflammatory responses.
-
Off-Target Effects: Conduct comprehensive screening for off-target activities, as even minor interactions with other receptors or signaling pathways could contribute to adverse cardiovascular effects in the complex human system.
-
-
Enhance Preclinical Cardiovascular Safety Endpoints:
-
Advanced Imaging: Incorporate advanced cardiovascular imaging techniques (e.g., echocardiography, cardiac MRI) in preclinical studies to detect subtle changes in cardiac function and morphology.
-
Biomarker Analysis: Broaden the panel of cardiovascular biomarkers measured in preclinical studies to include markers of cardiac injury, inflammation, and hemodynamic stress.
-
Issue: Unexpected Carcinogenicity Findings in Rodent Studies
Problem: My long-term carcinogenicity studies in rats for a PPAR agonist show an increased incidence of certain tumors (e.g., bladder, adipose tissue), similar to findings for this compound. How do I determine the relevance of these findings to human risk?
Troubleshooting Steps:
-
Investigate the Mechanism of Carcinogenesis:
-
Genotoxicity: Confirm that the compound is not genotoxic through a standard battery of in vitro and in vivo assays. This compound was found to be non-genotoxic.
-
Receptor-Mediated vs. Off-Target Effects: Determine if the tumorigenic effects are a direct result of PPAR activation or due to an off-target effect. For this compound, the urinary bladder tumors in male rats were found to be secondary to urolithiasis and not a direct effect on the urothelium.
-
Species-Specific Mechanisms: Evaluate whether the observed carcinogenesis is due to a species-specific mechanism that is not relevant to humans.
-
-
Dose-Response and Exposure Analysis:
-
Margin of Safety: Calculate the safety margin between the exposure levels at which tumors were observed in rodents and the anticipated therapeutic exposure in humans. For this compound, some tumors occurred at suprapharmacologic exposures.
-
-
Consult Regulatory Guidance:
-
ICH S1 Guidelines: Refer to the International Council for Harmonisation (ICH) S1 guidelines on rodent carcinogenicity testing for pharmaceuticals for guidance on how to interpret and address positive findings.
-
Quantitative Data Summary
Table 1: Preclinical In Vitro Activity of this compound
| Receptor | Assay | Value |
| Human PPARα | Binding Affinity (IC50) | 0.25 µmol/L |
| Human PPARγ | Binding Affinity (IC50) | 0.19 µmol/L |
| Human PPARα | Transactivation (EC50) | 0.32 µmol/L |
| Human PPARγ | Transactivation (EC50) | 0.11 µmol/L |
Table 2: this compound Exposure in Preclinical Toxicity Studies
| Species | Study Duration | Dose Range | Plasma Exposure Multiple vs. Human Therapeutic Dose |
| Rat (Male) | 6 months | 0.3 - 300 mg/kg | 0.7 - 312 times |
| Rat (Female) | 6 months | 0.3 - 300 mg/kg | 0.6 - 376 times |
| Monkey | 1 year | 0.4 - 5 mg/kg | Data not specified |
Human therapeutic exposure (AUC) at a 5 mg daily dose is 4.884 µg·h/ml.
Table 3: Clinical Trial Cardiovascular Event Data for this compound
| Outcome | This compound Group (n=2374) | Control Group (Placebo or Pioglitazone, n=1351) | Relative Risk (95% CI) | P-value |
| Death, Myocardial Infarction, or Stroke | 1.47% (35 events) | 0.67% (9 events) | 2.23 (1.07 - 4.66) | 0.03 |
| Death, MI, Stroke, TIA, or CHF | 2.11% (50 events) | 0.81% (11 events) | 2.62 (1.36 - 5.05) | 0.004 |
| Congestive Heart Failure (adjudicated) | 0.55% (13 events) | 0.07% (1 event) | 7.43 (0.97 - 56.8) | 0.053 |
TIA: Transient Ischemic Attack; CHF: Congestive Heart Failure
Experimental Protocols
A detailed, step-by-step protocol for a specific experiment cited in the search results is not available. However, a general methodology for assessing PPARα/γ activation can be outlined.
Protocol: In Vitro PPAR Transactivation Assay
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293, CV-1) in appropriate growth medium.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) or a known PPAR agonist as a positive control.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure luciferase and β-galactosidase activity using commercially available assay kits.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound PPAR Signaling Pathway
Caption: this compound Preclinical to Clinical Translation Challenges
Caption: Experimental Workflow for Cardiovascular Safety Assessment
References
calculating dose conversion of muraglitazar from animal to human equivalents
This technical support center provides guidance for researchers, scientists, and drug development professionals on calculating the dose conversion of muraglitazar from animal models to human equivalents.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting this compound doses from animal studies to a Human Equivalent Dose (HED)?
A1: The most common and FDA-accepted method for converting drug doses between species is allometric scaling, which is based on the normalization of the dose to the Body Surface Area (BSA).[1][2] This empirical approach accounts for the differences in physiological and metabolic rates between species of different sizes.[2] The Human Equivalent Dose (HED) is calculated from the animal No-Observed-Adverse-Effect-Level (NOAEL) to determine the Maximum Recommended Starting Dose (MRSD) in initial clinical trials.
Q2: What are the key parameters needed for this dose conversion?
A2: To perform the dose conversion, you will need the following:
-
The dose administered to the animal in mg/kg.
-
The average body weight of the animal species used.
-
The average body weight of a human (typically assumed to be 60 kg).
-
The Km factor (body weight/BSA) for both the animal species and humans.
Q3: Where can I find the Km factors for different species?
A3: The Km factors are standard values used in dose conversion calculations. The table below provides the Km factors for commonly used animal models and humans.
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
| Data adapted from FDA guidance documents. |
Troubleshooting Guides
Issue: My calculated HED seems unexpectedly high/low.
Troubleshooting Steps:
-
Verify the Formula: Ensure you are using the correct formula for HED calculation: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
-
Check Km Values: Double-check that you are using the appropriate Km factors for the species involved, as listed in the table above.
-
Review Animal Study Data: Confirm the accuracy of the animal dose (mg/kg) and the body weight of the animals used in your experiment.
-
Consider Pharmacokinetic Data: this compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, can influence the effective dose. The disposition and metabolic pathways of this compound are qualitatively similar across rats, dogs, monkeys, and humans, with the parent drug being the most abundant component in plasma. However, differences in systemic clearance have been observed across species.
Issue: How do I select the appropriate animal dose to use for the HED calculation?
Guidance:
-
For initial safety assessments in humans, the No-Observed-Adverse-Effect-Level (NOAEL) from preclinical toxicology studies should be used to calculate the Maximum Recommended Starting Dose (MRSD).
-
For efficacy estimations, you may start with the effective dose (e.g., ED50) from relevant animal models of disease. For instance, in studies with diabetic db/db mice, this compound showed dose-dependent reductions in glucose and lipids at doses ranging from 0.03 to 50 mg/kg/day.
Experimental Protocols
Protocol: Calculation of Human Equivalent Dose (HED) from Animal Data
This protocol outlines the steps to calculate the HED of this compound from a dose administered in an animal study.
1. Data Collection:
- Identify the this compound dose administered in the animal study (in mg/kg). For this example, we will use a hypothetical dose of 10 mg/kg in a rat.
- Note the animal species (rat).
- Obtain the Km factor for the rat (6) and for a human (37) from the provided table.
2. HED Calculation:
- Use the following formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
- Substitute the values: HED (mg/kg) = 10 mg/kg x (6 / 37)
- Calculate the result: HED (mg/kg) ≈ 1.62 mg/kg
3. Total Human Dose Estimation:
- To estimate the total dose for a 60 kg human, multiply the HED by the human body weight: Total Human Dose (mg) = HED (mg/kg) x 60 kg Total Human Dose (mg) = 1.62 mg/kg x 60 kg ≈ 97.2 mg
4. Application of Safety Factor:
- For determining the MRSD for a first-in-human study, a safety factor is typically applied to the HED derived from the NOAEL. The FDA often recommends a safety factor of 10. MRSD (mg/kg) = HED (mg/kg) / 10
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Systemic Clearance (mL/min/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
| Mouse | 1.2 | Not Determined | 64 - 88 |
| Rat | 3.0 | 7.3 | 64 - 88 |
| Dog | 12.3 | 2.4 | ~18 |
| Monkey | 1.2 | Not Determined | 64 - 88 |
| Human (predicted) | 12 - 14 | - | - |
| Data sourced from pharmacokinetic studies. |
Table 2: this compound Dose Ranges in Preclinical and Clinical Studies
| Study Type | Species | Dose Range | Key Findings |
| Efficacy Study | db/db Mice | 0.03 - 50 mg/kg/day | Dose-dependent reductions in glucose, insulin, and triglycerides. |
| Chronic Toxicity | Rats | 0.3 - 300 mg/kg | Pharmacologically mediated effects observed. |
| Chronic Toxicity | Monkeys | 0.4 - 5 mg/kg | Pharmacologically mediated effects observed. |
| Clinical Trial | Humans | 0.5 - 20 mg | Dose-dependent improvements in glycemic and lipid parameters. |
| Recommended Clinical Dose | Humans | 5 mg once daily | - |
Visualizations
Caption: Workflow for calculating the Human Equivalent Dose (HED).
Caption: this compound's dual activation of PPARα and PPARγ.
References
Technical Support Center: Enhancing Oral Bioavailability of Muraglitazar for In Vivo Research
Welcome to the technical support center for muraglitazar. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of this compound for in vivo experimental success. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with this compound is showing low and variable plasma exposure after oral gavage. What are the potential causes and solutions?
A1: Low and variable oral exposure of this compound can stem from several factors, primarily related to its poor aqueous solubility. Here’s a troubleshooting guide to address this issue:
-
Issue: Inadequate Dissolution in the Gastrointestinal (GI) Tract.
-
Solution: this compound's absorption is likely limited by its dissolution rate. Improving its solubility in the dosing vehicle is a critical first step. Consider the formulation strategies outlined in the Experimental Protocols section below.
-
-
Issue: Compound Precipitation in the GI Tract.
-
Solution: Even if dissolved in the dosing vehicle, this compound may precipitate upon contact with the aqueous environment of the GI tract. Using co-solvents and surfactants in your formulation can help maintain the drug in a solubilized state for longer, facilitating absorption.
-
-
Issue: Inappropriate Vehicle Selection.
-
Solution: The choice of vehicle is paramount. Simple aqueous vehicles are often unsuitable for poorly soluble compounds like this compound. Review the recommended vehicle compositions in the Experimental Protocols section and select one that is appropriate for your animal model and study design.
-
-
Issue: First-Pass Metabolism.
-
Solution: While this compound has shown good bioavailability in some species, extensive first-pass metabolism in the gut wall and liver can reduce systemic exposure. While altering the drug's chemical structure is not feasible for established compounds, ensuring complete dissolution and rapid absorption can help saturate metabolic enzymes and increase the fraction of the drug that reaches systemic circulation.
-
Q2: What are the recommended starting formulations for this compound for oral administration in rodents?
A2: Based on published preclinical studies, two vehicle compositions have been successfully used for oral gavage of this compound in rodents:
-
Alkaline Polyethylene Glycol (PEG)-400 Solution: A mixture of 96% PEG-400 and 4% 1M Sodium Hydroxide (NaOH) has been reported for use in mice, rats, and rabbits.[1] The alkaline nature of this vehicle likely aids in the dissolution of the acidic this compound molecule.
-
Co-solvent Mixture: A formulation composed of 20% (v/v) Polyethylene Glycol (PEG-400), 5% N-methyl-2-pyrrolidone (NMP), and 75% 10 mM phosphate buffer (pH 7.4) has been used for oral gavage in mice.
For initial studies, a common co-solvent system for poorly soluble drugs can also be considered: 10% Dimethyl Sulfoxide (DMSO), 40% PEG-400, 5% Tween-80, and 45% Saline. However, it is crucial to ensure the final DMSO concentration is as low as possible, ideally below 2%, especially for sensitive animal models.
Q3: How can I prepare the alkaline PEG-400 and co-solvent formulations for this compound?
A3: Detailed step-by-step instructions for preparing these formulations are provided in the Experimental Protocols section.
Q4: Are there any general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A4: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Co-solvents: Using water-miscible organic solvents (e.g., PEG-400, propylene glycol, DMSO) can increase the drug's solubility in the formulation.
-
Surfactants: These agents can improve wettability and form micelles that encapsulate the drug, enhancing its solubility and preventing precipitation in the GI tract.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the GI tract, increasing the surface area for absorption.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in various preclinical species after oral administration. Note that different studies used different formulations, which can influence the results.
| Species | Dose (mg/kg) | Formulation | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 | 10% NMP, 20% PEG-400, 70% Phosphate Buffer | ~0.6 | - | - | >60 | Bristol-Myers Squibb |
| Rat | 10 | Not Specified | ~0.4 | - | - | 88 | [2] |
| Dog | Not Specified | Not Specified | - | - | - | 18 | [2] |
| Monkey | Not Specified | Not Specified | - | - | - | >60 | Bristol-Myers Squibb |
Data presented is a compilation from multiple sources and should be used for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Alkaline PEG-400 Formulation
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG-400)
-
1M Sodium Hydroxide (NaOH) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, add 96% of the final volume as PEG-400.
-
Add the this compound powder to the PEG-400.
-
Vortex the mixture thoroughly until the powder is wetted.
-
Slowly add 4% of the final volume as 1M NaOH solution while vortexing.
-
Continue to vortex until a clear solution is obtained. If necessary, sonicate the mixture for 5-10 minutes to aid dissolution.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution before administration.
Protocol 2: Preparation of Co-Solvent Formulation (PEG-400/NMP/Phosphate Buffer)
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG-400)
-
N-methyl-2-pyrrolidone (NMP)
-
10 mM Phosphate Buffer (pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add 5% of the final volume as NMP.
-
Add the this compound powder to the NMP and vortex until a slurry is formed.
-
Add 20% of the final volume as PEG-400 and vortex thoroughly to dissolve the this compound. Gentle warming may be applied if necessary, provided the compound is stable at elevated temperatures.
-
Slowly add 75% of the final volume as 10 mM phosphate buffer (pH 7.4) while continuously vortexing to prevent precipitation.
-
Sonicate the final solution for 5-10 minutes to ensure homogeneity.
-
Visually inspect the formulation for any precipitation before administration.
Mandatory Visualizations
This compound Signaling Pathway
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Upon binding, it initiates a cascade of events leading to the regulation of genes involved in glucose and lipid metabolism.
Experimental Workflow for Formulation Preparation
This workflow outlines the general steps for preparing an oral gavage solution for a poorly soluble compound like this compound using a co-solvent approach.
References
best practices for the storage and handling of muraglitazar compound
Welcome to the technical support center for the dual PPARα/γ agonist, muraglitazar. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the successful storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual agonist of both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It was investigated for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles.[2][3] However, its development was discontinued due to findings of increased risk of adverse cardiovascular events.[1][4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound simultaneously activates PPARα and PPARγ. Activation of PPARγ leads to potent insulin-sensitizing effects, while PPARα activation is primarily involved in regulating lipid metabolism, including lowering triglycerides.
Q3: What are the key experimental applications of this compound?
A3: In a research setting, this compound is a valuable tool for studying the dual activation of PPARα and PPARγ. It can be used in in vitro studies with various cell lines to investigate effects on gene expression, inflammation, and metabolism, as well as in in vivo animal models to explore its systemic effects on diabetes and dyslipidemia.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the integrity and activity of the this compound compound.
Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. |
Data compiled from multiple chemical suppliers.
Handling Precautions
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The following is a summary of key safety recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
Skin Contact: Take off contaminated clothing and rinse skin with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Experimental Protocols & Data
Solubility Data
This compound is a crystalline powder that is soluble in DMSO.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 128.8 mg/mL (249.35 mM) | Sonication is recommended to aid dissolution. |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble |
Data from TargetMol and Cayman Chemical.
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For a 10 mM stock solution, you will need approximately 5.17 mg per 1 mL of DMSO (Molecular Weight: 516.54 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes. If necessary, use sonication to ensure the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).
In Vitro PPARα/γ Transactivation Assay (Representative Protocol)
This protocol is a general guideline for a luciferase reporter assay to measure the activation of PPARα and PPARγ by this compound.
1. Cell Culture and Transfection:
-
Cell Line: A suitable cell line that can be transiently transfected, such as HEK293T or CV-1 cells, is recommended.
-
Plasmids:
-
An expression vector for human PPARα or PPARγ.
-
An expression vector for the Retinoid X Receptor (RXR), the heterodimerization partner of PPARs.
-
A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Seed cells in a 96-well plate to achieve 50-80% confluency at the time of transfection.
-
Co-transfect the cells with the PPAR, RXR, PPRE-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
2. Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for another 24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantitative In Vitro Activity Data:
| Parameter | Receptor | Value |
| EC50 (Transactivation) | Human PPARα | 320 nM |
| Human PPARγ | 110 nM | |
| IC50 (Binding) | Human PPARα | 0.25 µM |
| Human PPARγ | 0.19 µM |
Data compiled from MedchemExpress and a 2007 study in Toxicological Sciences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Aqueous Medium | This compound has low aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells (typically ≤ 0.1%).- Prepare working solutions fresh just before use.- Consider using a carrier like PEG-400 for in vivo studies, as has been done in previous research. |
| Inconsistent or No Cellular Response | - Compound degradation due to improper storage or repeated freeze-thaw cycles.- Inaccurate concentration of the stock solution.- Low expression of PPARα/γ in the chosen cell line. | - Aliquot stock solutions and store them at the recommended temperature.- Use a recently calibrated balance for weighing the compound and calibrated pipettes for dilutions.- Verify the expression of PPARα and PPARγ in your cell line using qPCR or Western blot. |
| Cell Toxicity Observed | - High concentration of DMSO in the final working solution.- The compound itself may be cytotoxic at high concentrations. | - Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.- Perform a dose-response curve for this compound to identify the optimal non-toxic concentration range for your experiments. |
Visualizing this compound's Mechanism of Action
Experimental Workflow for Stock Solution Preparation
This compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Muraglitazar and Pioglitazone for Glycemic Control in Diabetic Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of muraglitazar and pioglitazone in improving glycemic control in diabetic mouse models. This analysis is based on available experimental data from separate studies, as no direct head-to-head studies in diabetic mice have been identified in the public domain.
This compound is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), while pioglitazone is primarily a PPARγ agonist with some reported weak PPARα activity.[1][2] Both compounds aim to improve insulin sensitivity and regulate glucose metabolism, making them subjects of interest in diabetes research. This guide synthesizes data from key studies on their effects in the widely used db/db mouse model of type 2 diabetes.
Quantitative Comparison of Glycemic and Metabolic Parameters
The following tables summarize the effects of this compound and pioglitazone on key metabolic endpoints in db/db mice, based on data from separate studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between the studies.
Table 1: Effects of this compound on Glycemic and Lipid Parameters in db/db Mice
| Parameter | Vehicle Control | This compound (10 mg/kg/day for 2 weeks) | % Change vs. Control |
| Fasting Plasma Glucose (mg/dL) | ~550 | ~150 | ~ -73% |
| Fasting Plasma Insulin (ng/mL) | ~12 | ~2 | ~ -83% |
| Fasting Free Fatty Acids (mEq/L) | ~1.5 | ~0.5 | ~ -67% |
Data extracted from a study on severely hyperglycemic female db/db mice.[3]
Table 2: Effects of Pioglitazone on Glycemic and Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | Pioglitazone (long-term treatment) | % Change vs. Control |
| Fasting Blood Glucose (mg/dL) | ~500 | ~200 | ~ -60% |
| Plasma Insulin (ng/mL) | ~25 | ~10 | ~ -60% |
| Plasma Triglycerides (mg/dL) | ~200 | ~100 | ~ -50% |
Data extracted from a long-term study in male db/db mice.[4]
Mechanism of Action: PPAR Activation Signaling Pathway
Both this compound and pioglitazone exert their effects through the activation of PPARs, which are nuclear receptors that regulate gene expression. This compound's dual agonism of both PPARα and PPARγ suggests a broader range of action compared to the predominantly PPARγ-focused mechanism of pioglitazone.
Caption: Signaling pathways of this compound and Pioglitazone.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are the detailed experimental protocols for the key experiments.
This compound Study Protocol[3]
-
Animal Model: Male and female db/db mice (C57BL/6ks lepr-/-) and age-matched lean normal C57BL/6J mice were used. Mice were housed under controlled temperature and lighting with free access to food and water.
-
Drug Administration: this compound was administered daily by oral gavage in a vehicle solution. Doses ranged from 0.03 to 50 mg/kg/day for durations of 2 to 4 weeks.
-
Blood Sample Collection: Blood samples were collected from the tail vein for the determination of plasma glucose, insulin, free fatty acids, and other metabolic parameters.
-
Oral Glucose Tolerance Test (OGTT): After a treatment period, mice were fasted overnight. A baseline blood sample was taken, followed by an oral bolus of glucose (2 g/kg). Subsequent blood samples were collected at regular intervals to measure glucose and insulin levels.
-
Tissue Analysis: At the end of the study, tissues such as the pancreas, liver, and white adipose tissue were harvested for analysis of insulin content, lipid content, and gene expression.
Pioglitazone Study Protocol
-
Animal Model: Male db/db mice and their non-diabetic m/m littermates were used.
-
Drug Administration: Pioglitazone was administered for a long-term period (specific duration varied in different experiments within the study).
-
Metabolic Parameter Measurement: Fasting blood glucose, plasma insulin, triglycerides, and non-esterified fatty acids (NEFA) were measured.
-
Islet Isolation and Insulin Secretion: Pancreatic islets were isolated to assess glucose-stimulated insulin secretion in vitro.
-
Gene Expression Analysis: Gene expression profiles in pancreatic islets were analyzed using laser capture microdissection and real-time RT-PCR.
Experimental Workflow
The general workflow for evaluating the efficacy of anti-diabetic compounds in db/db mice is illustrated below.
Caption: General experimental workflow for in vivo studies.
Conclusion
Based on the available data from separate studies, both this compound and pioglitazone demonstrate significant efficacy in improving glycemic control and other metabolic parameters in the db/db mouse model of type 2 diabetes. This compound, as a dual PPARα/γ agonist, appears to have potent effects on both glucose and lipid metabolism. Pioglitazone, a well-established PPARγ agonist, also shows robust glucose-lowering effects and beneficial effects on pancreatic β-cell function.
References
- 1. Molecular mechanism by which pioglitazone preserves pancreatic β-cells in obese diabetic mice: evidence for acute and chronic actions as a PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Studies in Mice - Page 2 [medscape.com]
- 3. This compound, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Muraglitazar and Other Glitazars on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, with other glitazars, primarily the thiazolidinediones (TZDs) pioglitazone and rosiglitazone. The information is supported by data from clinical trials to aid in research and drug development.
Introduction to Glitazars and their Mechanism of Action
Glitazars are a class of drugs that target peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism.[1][2] The two main isoforms targeted by these drugs are PPARα and PPARγ.
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) is predominantly expressed in adipose tissue and plays a key role in adipocyte differentiation, insulin sensitization, and glucose uptake.[3] Thiazolidinediones (TZDs) like pioglitazone and rosiglitazone are selective PPARγ agonists.[4]
-
PPARα (Peroxisome Proliferator-Activated Receptor Alpha) is highly expressed in the liver, heart, and skeletal muscle, and is primarily involved in fatty acid oxidation and lipid metabolism.[3] Fibrates are a class of drugs that activate PPARα.
This compound is a dual PPARα/γ agonist, designed to combine the insulin-sensitizing effects of PPARγ activation with the lipid-modifying benefits of PPARα activation. However, its development was halted due to significant cardiovascular safety concerns.
Comparative Efficacy on Metabolic Parameters
Clinical trials have demonstrated varying effects of this compound, pioglitazone, and rosiglitazone on key metabolic markers.
Glycemic Control
All three glitazars have shown efficacy in improving glycemic control by reducing HbA1c and fasting plasma glucose (FPG) levels.
Table 1: Comparison of Effects on Glycemic Parameters
| Drug | Study | Dosage | Change in HbA1c (from baseline) | Change in FPG (from baseline) |
| This compound | Kendall et al. (2006) | 5 mg/day | -1.14% | Not Reported |
| Frederich et al. (2005) | 5 mg/day | -1.23% | Significantly reduced | |
| Pioglitazone | Kendall et al. (2006) | 30 mg/day | -0.85% | Not Reported |
| Rosenblatt et al. (2001) | 30 mg/day | -1.37% | -57.5 mg/dL | |
| Derosa et al. (2004) | 15 mg/day | Significant decrease | -19.3% | |
| Rosiglitazone | DeFronzo et al. (2005) | 8 mg/day | -1.4% | -46 mg/dL |
| Derosa et al. (2004) | 4 mg/day | Significant decrease | -19.3% |
Lipid Profile
The dual action of this compound was intended to provide superior lipid profile improvements compared to the selective PPARγ agonists.
Table 2: Comparison of Effects on Lipid Parameters
| Drug | Study | Dosage | Change in Triglycerides | Change in HDL-C | Change in LDL-C | Change in Total Cholesterol |
| This compound | Kendall et al. (2006) | 5 mg/day | -28% | +19% | Not Reported | Not Reported |
| Frederich et al. (2005) | 5 mg/day | -27% | +16% | No significant change | Not Reported | |
| Pioglitazone | Kendall et al. (2006) | 30 mg/day | -14% | +14% | Not Reported | Not Reported |
| Rosenblatt et al. (2001) | 30 mg/day | -16.6% | +12.6% | No significant change | No significant change | |
| Derosa et al. (2004) | 15 mg/day | Not Reported | +15% | -12% | -11% | |
| Rosiglitazone | DeFronzo et al. (2005) | 8 mg/day | No significant change | +11.8% | +16.5% | Not Reported |
| Derosa et al. (2004) | 4 mg/day | +17.9% | Not Reported | +16.5% | +14.9% | |
| Shim et al. (2006) | 4 mg/day | Not Reported | Increased | Initially increased, then not significant | Increased |
Experimental Protocols
Below are the methodologies for some of the key clinical trials cited in this guide.
This compound vs. Pioglitazone (Kendall et al., 2006)
-
Study Design: A double-blind, randomized, controlled trial involving 1,159 patients with type 2 diabetes inadequately controlled with metformin.
-
Intervention: Patients received either 5 mg of this compound once daily or 30 mg of pioglitazone once daily for 24 weeks, in addition to open-label metformin.
-
Metabolic Parameter Measurement:
-
HbA1c: Measured at baseline and at week 24.
-
Lipid Parameters (Triglycerides, HDL-C, Apolipoprotein B, Non-HDL-C): Measured at baseline and at week 12.
-
Pioglitazone Monotherapy (Rosenblatt et al., 2001)
-
Study Design: A 23-week multi-center, double-blind clinical trial with 197 patients with type 2 diabetes.
-
Intervention: Patients were randomized to receive either a placebo or 30 mg of pioglitazone once daily as monotherapy.
-
Metabolic Parameter Measurement: Efficacy parameters, including HbA1c, FPG, serum C-peptide, insulin, triglycerides, and cholesterol (total, HDL-C, LDL-C), were measured.
Rosiglitazone vs. Pioglitazone (DeFronzo et al., 2005)
-
Study Design: A 3-month comparative study in patients with type 2 diabetes.
-
Intervention: Patients were treated with either rosiglitazone (8 mg/day) or pioglitazone (45 mg/day).
-
Metabolic Parameter Measurement: Changes in body weight, HbA1c, glucose/insulin/C-peptide/free fatty acid during a 75g oral glucose tolerance test (OGTT), HDL-C, LDL-C, triglycerides, and adipocytokines were measured.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of PPAR agonists and a typical workflow for a clinical trial comparing these agents.
Caption: PPAR Signaling Pathway Activation by Glitazars.
Caption: Generalized Clinical Trial Workflow for Glitazars.
Safety and Adverse Effects
A critical aspect of the comparative analysis of glitazars is their safety profile.
-
This compound: The development of this compound was discontinued due to an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, compared to placebo or pioglitazone.
-
Rosiglitazone: The use of rosiglitazone has been restricted in many countries due to concerns about an increased risk of myocardial infarction.
-
Pioglitazone: While generally considered to have a more favorable cardiovascular risk profile than rosiglitazone, pioglitazone is associated with an increased risk of heart failure, edema, weight gain, and bone fractures. There have also been concerns about a potential increased risk of bladder cancer.
Conclusion
This compound, as a dual PPARα/γ agonist, demonstrated potent effects on both glycemic control and lipid parameters, often exceeding the individual effects of pioglitazone in some measures. However, these metabolic benefits were overshadowed by a significant increase in cardiovascular risk, leading to its withdrawal from development.
Pioglitazone and rosiglitazone, as selective PPARγ agonists, are effective at improving insulin sensitivity and glycemic control. However, they exhibit different effects on lipid profiles, with pioglitazone generally showing a more favorable impact on triglycerides and HDL-C. The significant cardiovascular safety concerns associated with rosiglitazone have limited its clinical use. Pioglitazone remains a therapeutic option for type 2 diabetes, but its use requires careful consideration of the risks of heart failure and other adverse effects.
This comparative analysis underscores the importance of a comprehensive evaluation of both efficacy and safety in the development and clinical application of metabolic drugs. While targeting multiple pathways with dual agonists like this compound is a promising concept, ensuring cardiovascular safety remains a paramount challenge.
References
- 1. cusabio.com [cusabio.com]
- 2. saegre.org.ar [saegre.org.ar]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
validating the effects of muraglitazar on HDL cholesterol and triglyceride levels
An objective comparison of muraglitazar's effects on high-density lipoprotein (HDL) cholesterol and triglyceride levels, supported by experimental data from key clinical trials.
This compound, a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and PPAR-gamma (PPAR-γ), was developed for the management of type 2 diabetes and its associated dyslipidemia.[1][2] As a dual agonist, it was designed to combine the insulin-sensitizing effects of PPAR-γ activation with the lipid-modulating properties of PPAR-α activation, offering a potential single-agent therapy for these interconnected conditions.[1][3] This guide provides a detailed analysis of this compound's effects on HDL cholesterol and triglyceride levels, presenting data from key clinical studies and comparing its performance with other therapeutic alternatives.
Mechanism of Action: A Dual Approach to Lipid Regulation
This compound exerts its effects on lipid metabolism by simultaneously activating two key nuclear receptors:
-
PPAR-α Activation: Primarily expressed in the liver, brown adipose tissue, and heart, PPAR-α is a major regulator of fatty acid oxidation. Its activation by this compound was intended to increase the breakdown of fatty acids and decrease the secretion of triglycerides.[4]
-
PPAR-γ Activation: Highly expressed in adipose tissue, PPAR-γ plays a crucial role in adipocyte differentiation and glucose uptake. Its activation improves insulin sensitivity.
This dual activation was expected to result in a favorable lipid profile, characterized by reduced triglycerides and increased HDL cholesterol.
Clinical Efficacy in Modulating HDL and Triglyceride Levels
Multiple clinical trials have evaluated the efficacy of this compound in improving lipid profiles in patients with type 2 diabetes. The data consistently demonstrates a significant impact on both HDL cholesterol and triglyceride levels.
Monotherapy and Add-on Therapy Trials
In a 24-week, randomized, double-blind, placebo-controlled trial of drug-naive adults with type 2 diabetes, this compound monotherapy showed a dose-dependent improvement in lipid profiles. At a dose of 5.0 mg, triglyceride levels decreased by 27%, while HDL cholesterol levels increased by 16%.
When used as an add-on therapy to metformin, this compound also demonstrated significant lipid-modifying effects. In a study comparing this compound to pioglitazone in patients inadequately controlled with metformin, 5 mg of this compound led to a 28% reduction in triglycerides and a 19% increase in HDL cholesterol at week 12.
The following tables summarize the quantitative data from key clinical trials:
Table 1: Effects of this compound Monotherapy on HDL Cholesterol and Triglyceride Levels (24-Week Study)
| Treatment Group | Change in Triglycerides | Change in HDL Cholesterol |
| This compound 2.5 mg | -18% | +10% |
| This compound 5.0 mg | -27% | +16% |
| Placebo | -2% | +2% |
Data from a 24-week, randomized, double-blind, placebo-controlled trial in drug-naive adults with type 2 diabetes.
Table 2: Effects of this compound as Add-on Therapy to Metformin (12-Week Data)
| Treatment Group | Change in Triglycerides | Change in HDL Cholesterol |
| This compound 5 mg + Metformin | -28% | +19% |
| Pioglitazone 30 mg + Metformin | -14% | +14% |
Data from a double-blind, randomized, pioglitazone-comparative study in patients with type 2 diabetes inadequately controlled with metformin monotherapy.
Comparison with Other Lipid-Modifying Agents
This compound's effects on HDL and triglycerides are comparable to or, in some cases, more pronounced than other agents used to manage dyslipidemia.
-
Pioglitazone: As a PPAR-γ agonist, pioglitazone has modest effects on lipids. In a head-to-head comparison, this compound demonstrated superior reductions in triglycerides and greater increases in HDL cholesterol than pioglitazone.
-
Fibrates: Fibrates are PPAR-α agonists and are primarily used to lower triglycerides. While direct comparison studies are limited, this compound's dual action was intended to provide both the triglyceride-lowering effects of fibrates and the glucose-lowering benefits of glitazones.
Experimental Protocols
The clinical data presented in this guide are derived from rigorously designed clinical trials. The following provides a general overview of the methodologies employed in these key studies.
Study Design: Randomized, Double-Blind, Controlled Trials
The majority of studies evaluating this compound were randomized, double-blind, and placebo- or active-controlled. This design minimizes bias and allows for a robust assessment of the drug's efficacy and safety.
Patient Population
Participants in these trials were typically adults with type 2 diabetes who had inadequate glycemic control with diet and exercise alone or with existing monotherapy.
Dosing and Administration
This compound was administered orally, once daily, at doses typically ranging from 2.5 mg to 5 mg. Comparator drugs, such as pioglitazone, were administered according to their standard prescribing information.
Lipid Parameter Assessment
Fasting blood samples were collected at baseline and at specified intervals throughout the studies. Standard laboratory procedures were used to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Generalized clinical trial workflow.
Important Safety Considerations
It is crucial to note that despite its efficacy in improving glycemic control and lipid profiles, the development of this compound was discontinued due to an increased risk of cardiovascular events, including myocardial infarction, stroke, and heart failure. A meta-analysis of clinical trial data revealed a significant increase in these adverse events in patients treated with this compound compared to placebo or pioglitazone. Therefore, while its effects on HDL and triglycerides are of scientific interest, its clinical utility is negated by its adverse safety profile.
References
A Comparative Analysis of Muraglitazar and Fenofibrate on PPAR Alpha Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the peroxisome proliferator-activated receptor alpha (PPARα) activation by muraglitazar and fenofibrate. This compound is a dual PPARα/γ agonist, formerly under development for type 2 diabetes, while fenofibrate is a well-established fibrate drug used to treat dyslipidemia.[1][2] Understanding their distinct activation profiles on PPARα is crucial for research into metabolic diseases and the development of next-generation therapies.
Quantitative Comparison of PPARα Activation
The following table summarizes the key quantitative metrics for the PPARα activation of this compound and its comparator, fenofibrate (as its active metabolite, fenofibric acid).
| Parameter | This compound | Fenofibric Acid (Active form of Fenofibrate) | Reference |
| EC50 (Human PPARα) | 0.32 µM (320 nM) | 9.47 µM - 30 µM | [1][3][4] |
| Binding Affinity (IC50, Human PPARα) | 0.25 µM | Not explicitly found, but noted to be weaker than this compound | |
| Receptor Selectivity | Dual PPARα/γ agonist | Primarily a PPARα agonist, with significantly less affinity for PPARγ |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro assays designed to quantify the activation of PPARα by a given compound. A commonly employed method is the reporter gene assay.
PPARα Reporter Gene Assay Protocol
This protocol outlines a typical workflow for determining the potency of a compound in activating PPARα.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells are cultured under standard conditions.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length human PPARα gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
-
A co-transfection with a plasmid expressing a control reporter gene (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Following transfection, the cells are treated with varying concentrations of the test compound (this compound or fenofibric acid) or a vehicle control (e.g., DMSO).
-
The cells are incubated for a sufficient period (typically 18-24 hours) to allow for gene transcription and translation.
-
-
Luciferase Assay and Data Analysis:
-
The cells are lysed, and the activity of the luciferase reporter enzyme is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
The half-maximal effective concentration (EC50) is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanisms
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PPARα Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
Concluding Remarks
The compiled data indicate that this compound is a more potent activator of human PPARα in vitro compared to fenofibric acid, as evidenced by its lower EC50 and IC50 values. It is important to note that this compound's dual agonism on both PPARα and PPARγ contributes to a broader spectrum of metabolic effects, including insulin sensitization, which is not a primary mechanism of fenofibrate. The development of this compound was discontinued due to safety concerns. In contrast, fenofibrate has a long history of clinical use for managing dyslipidemia. For researchers investigating the specific roles of PPARα in metabolic regulation, fenofibrate remains a valuable and selective pharmacological tool. Future drug development efforts may focus on designing compounds with optimized potency and selectivity to harness the therapeutic benefits of PPARα activation while minimizing off-target effects.
References
A Head-to-Head Preclinical Comparison of Muraglitazar and Next-Generation Glitazars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, with next-generation glitazars, including tesaglitazar, aleglitazar, and saroglitazar. The development of several of these compounds was discontinued due to safety concerns, a critical consideration in the evaluation of this class of drugs.[1] This analysis is based on available preclinical data from various animal models of metabolic disease.
Mechanism of Action: Dual PPARα/γ Agonism
This compound and the next-generation glitazars exert their effects by activating both PPARα and PPARγ nuclear receptors.[2][3] This dual agonism is intended to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[3]
-
PPARγ activation primarily in adipose tissue, enhances insulin sensitivity and promotes glucose uptake.[3]
-
PPARα activation , predominantly in the liver, leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
The intended therapeutic outcome is a comprehensive treatment for type 2 diabetes and associated dyslipidemia.
Below is a diagram illustrating the signaling pathway of dual PPARα/γ agonists.
References
efficacy of muraglitazar in combination with metformin versus monotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the dual peroxisome proliferator-activated receptor (PPAR) agonist muraglitazar in combination with metformin versus metformin monotherapy for the treatment of type 2 diabetes. This compound, which targets both PPAR-alpha and PPAR-gamma, demonstrated potent effects on glycemic control and lipid metabolism. However, its development was halted due to significant cardiovascular safety concerns. This document summarizes the available clinical trial data, experimental protocols, and the mechanistic rationale behind its effects, while also addressing the critical safety findings that led to its discontinuation.
Executive Summary
Clinical trials revealed that this compound, when added to metformin, provided superior improvements in glycemic control and lipid profiles compared to metformin monotherapy. The dual activation of PPAR-alpha and PPAR-gamma by this compound led to enhanced insulin sensitivity and beneficial modulation of triglycerides and HDL cholesterol. Despite these metabolic benefits, a meta-analysis of clinical trial data showed an increased risk of serious cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, which ultimately led to the cessation of its development.[1][2] This guide serves as a comprehensive resource on the efficacy and risk profile of this compound.
Quantitative Data Summary
The following tables summarize the changes in key glycemic and lipid parameters observed in clinical trials for this compound monotherapy, and this compound in combination with metformin. Data for metformin monotherapy is also presented for comparison.
Table 1: Glycemic Control - Change from Baseline
| Treatment Group | Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Reference |
| This compound (5 mg) + Metformin | 52 weeks | Superior reduction vs. Glimepiride | Data not specified | [3] |
| This compound (5 mg) Monotherapy | 24 weeks | -1.23 | -36 | [4][5] |
| Placebo | 24 weeks | -0.32 | +12 | |
| Metformin Monotherapy | 14 weeks | -2.0 (at 2000 mg/day) | -84 (at 2000 mg/day) |
Table 2: Lipid Profile - Change from Baseline
| Treatment Group | Duration | Change in Triglycerides (%) | Change in HDL Cholesterol (%) | Reference |
| This compound (5 mg) + Metformin | 12 weeks | Significant decrease | Significant increase | |
| This compound (5 mg) Monotherapy | 24 weeks | -27 | +16 | |
| Placebo | 24 weeks | Data not specified | Data not specified |
Experimental Protocols
This compound Monotherapy Trial
A randomized, double-blind, placebo-controlled, multicenter, 24-week study was conducted to evaluate the efficacy and safety of this compound monotherapy in drug-naive patients with type 2 diabetes.
-
Patient Population: Adult patients (18-70 years) with type 2 diabetes inadequately controlled by diet and exercise, with a body mass index (BMI) ≤ 41 kg/m ² and serum triglyceride levels ≤ 600 mg/dL. Patients with glycosylated hemoglobin (HbA1c) levels between 7.0% and 10.0% were included in the double-blind phase.
-
Treatment Regimen: Patients were randomized to receive either this compound 2.5 mg, this compound 5 mg, or a placebo once daily for 24 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the mean change in HbA1c from baseline after 24 weeks of treatment.
-
Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose (FPG), free fatty acids, fasting plasma insulin, and lipid profiles.
This compound Combination Therapy Trial
A double-blind, randomized, active-control study was conducted to assess the efficacy and safety of this compound in combination with metformin.
-
Patient Population: A total of 1,805 patients with type 2 diabetes who were already on open-label metformin monotherapy.
-
Treatment Regimen: Patients were randomized to receive either this compound 2.5 mg, this compound 5 mg, or glimepiride 1 mg once daily, in addition to their ongoing metformin therapy, for 52 weeks.
-
Primary Endpoint: The primary endpoint was the change in HbA1c.
-
Secondary Endpoints: Secondary endpoints included changes in fasting lipid levels and other glycemic indices.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and metformin, and a typical experimental workflow for a clinical trial evaluating these treatments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of glycaemic and lipid profiles with this compound plus metformin in patients with type 2 diabetes: an active-control trial with glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of the Pharmacological Effects of Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist, across various preclinical species and humans. The data presented is compiled from numerous preclinical and clinical studies to facilitate an objective evaluation of its performance and support further research and development.
Abstract
This compound is a non-thiazolidinedione drug developed for the treatment of type 2 diabetes mellitus, designed to combine the insulin-sensitizing effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1][2] Preclinical studies in various animal models demonstrated its efficacy in improving glycemic control and lipid profiles.[3] However, clinical trials in humans revealed an increased risk of cardiovascular adverse events, which ultimately led to the discontinuation of its development.[4][5] This guide delves into a cross-species analysis of this compound's pharmacological properties, encompassing its in vitro activity, pharmacokinetics, pharmacodynamics, and toxicology.
In Vitro PPAR Activation
This compound demonstrates high-affinity binding to and potent activation of both human PPARα and PPARγ receptors. In vitro studies have quantified its binding affinity (IC50) and functional activation (EC50) for the human isoforms of these receptors.
| Parameter | Human PPARα | Human PPARγ | Reference |
| Binding Affinity (IC50) | 0.25 µmol/L | 0.19 µmol/L | |
| Transactivation (EC50) | 0.32 µmol/L | 0.11 µmol/L |
No direct comparative in vitro data for this compound's activity on PPAR isoforms from mouse, rat, or dog was available in the reviewed literature.
Pharmacokinetics: A Cross-Species Comparison
The pharmacokinetic profile of this compound has been characterized in several preclinical species and humans. The oral bioavailability, systemic clearance, and terminal elimination half-life vary across species, which is crucial for interpreting an allometric scaling of the findings.
| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) | Terminal Elimination Half-life (h) | Reference |
| Mouse | 64 - 88% | 1.2 | Not Determined | |
| Rat | 64 - 88% | 3.0 | 7.3 | |
| Dog | ~18% | 12.3 | 2.4 | |
| Cynomolgus Monkey | 64 - 88% | 1.2 | Not Determined | |
| Human | Well Absorbed | ~12 - 14 (predicted) | 19 - 27 |
Pharmacodynamics: Efficacy Across Species
Preclinical Efficacy in Rodent Models
In genetically obese and diabetic db/db mice, this compound demonstrated potent dose-dependent antidiabetic and lipid-lowering effects.
| Parameter | Effect in db/db Mice | Reference |
| Glucose | Dose-dependent reduction | |
| Insulin | Dose-dependent reduction | |
| Triglycerides | Dose-dependent reduction | |
| Free Fatty Acids | Dose-dependent reduction | |
| Cholesterol | Dose-dependent reduction | |
| Adiponectin | Increased levels | |
| Pancreatic Insulin Content | Preserved/Increased |
Clinical Efficacy in Humans
Clinical trials in patients with type 2 diabetes showed that this compound significantly improved glycemic control and lipid parameters compared to placebo.
| Parameter | Effect in Humans (Type 2 Diabetes) | Reference |
| HbA1c | Significant reduction | |
| Fasting Plasma Glucose | Significant reduction | |
| Triglycerides | Significant reduction | |
| HDL Cholesterol | Significant increase | |
| LDL Cholesterol | Reduction | |
| Body Weight | Increase |
Cross-Species Toxicology and Safety Profile
Comprehensive toxicology studies were conducted in various animal species to assess the safety profile of this compound. These studies identified several target organs and species-specific toxicities.
| Species | Key Toxicological Findings | Reference |
| Mouse | Gallbladder adenomas (at high exposures), thinning of cortical bone. | |
| Rat | Adipocyte neoplasms, urinary bladder tumors (secondary to urolithiasis), subcutaneous edema, hematologic alterations, increased heart and liver weights. | |
| Dog | Pronounced species-specific toxicity including degenerative changes in the brain, spinal cord, and testes. | |
| Monkey | Subcutaneous edema, hematologic and serum chemistry alterations, morphologic changes in the heart and adipose tissue. | |
| Human | Increased incidence of edema, weight gain, and a significant increase in the risk of major adverse cardiovascular events (death, myocardial infarction, stroke) and congestive heart failure. |
Signaling Pathways and Experimental Workflows
This compound's Dual PPARα/γ Signaling Pathway
References
- 1. Nonclinical safety evaluation of this compound, a novel PPARalpha/gamma agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent carcinogenicity profile of the antidiabetic dual PPAR alpha and gamma agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Increase in weight induced by this compound, a dual PPARα/γ agonist, in db/db mice: adipogenesis/or oedema? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Muraglitazar and Tesaglitazar: Efficacy vs. Cardiovascular and Renal Safety
For Researchers, Scientists, and Drug Development Professionals
Muraglitazar and tesaglitazar, both dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, were once promising therapeutic agents for the management of type 2 diabetes mellitus due to their comprehensive action on both glucose and lipid metabolism. However, their development was halted due to significant safety concerns. This guide provides an objective comparison of their safety and efficacy profiles, supported by experimental data from clinical trials.
Efficacy Profile
Both this compound and tesaglitazar demonstrated efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes.
Glycemic Control
This compound showed significant reductions in HbA1c levels. In a 24-week monotherapy trial, this compound at 2.5 mg and 5 mg doses led to mean HbA1c reductions of -1.05% and -1.23% respectively, compared to a -0.32% reduction with placebo.[1] When added to metformin, 5 mg of this compound resulted in a mean HbA1c reduction of -1.14% from baseline, which was superior to the -0.85% reduction seen with pioglitazone (30 mg).[2]
Tesaglitazar also demonstrated dose-dependent improvements in glycemic control. In a 12-week trial, tesaglitazar at doses of 0.5 mg and 1.0 mg produced significant reductions in fasting plasma glucose (FPG) of -30.3 mg/dL and -41.1 mg/dL, respectively.[3]
Lipid Profile
A key advantage of these dual PPAR agonists was their beneficial effects on lipid parameters. This compound treatment was associated with substantial reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol.[4][5] In a comparative study with pioglitazone, this compound showed a more pronounced improvement in the lipid profile, with a -28% change in triglycerides and a 19% increase in HDL cholesterol, compared to -14% and 14% respectively for pioglitazone.
Tesaglitazar also showed significant improvements in lipid metabolism. A 1.0 mg dose of tesaglitazar reduced fasting triglycerides by 37% and increased HDL-cholesterol by 16%.
Safety Profile
Despite their metabolic benefits, both this compound and tesaglitazar were withdrawn from development due to severe adverse effects.
This compound: Cardiovascular Risks
The clinical development of this compound was terminated due to a significantly increased risk of cardiovascular events. A meta-analysis of phase 2 and 3 clinical trials revealed a concerning safety profile.
Compared to placebo or pioglitazone, this compound was associated with a higher incidence of the composite endpoint of death, myocardial infarction (MI), stroke, transient ischemic attack (TIA), and congestive heart failure (CHF). Specifically, the incidence of death, MI, or stroke was 1.47% in the this compound group versus 0.67% in the control group (relative risk [RR] 2.23). The risk of congestive heart failure was particularly alarming, with an incidence of 0.55% in this compound-treated patients compared to 0.07% in controls (RR 7.43). Other adverse events included edema and weight gain.
Tesaglitazar: Renal and Cardiovascular Concerns
The development of tesaglitazar was discontinued due to adverse effects on renal function and potential cardiovascular risks. While detailed quantitative data on cardiovascular outcomes are less publicly available compared to this compound, an increasing frequency of discontinuations due to pre-specified hematologic and clinical-chemistry criteria was noted with tesaglitazar doses ≥ 1.0 mg. The primary concern that led to the termination of its development was its association with a reduction in glomerular filtration rate (GFR).
Quantitative Data Summary
Table 1: Efficacy of this compound and Tesaglitazar
| Parameter | This compound (5 mg) | Tesaglitazar (1.0 mg) | Comparator |
| Change in HbA1c | -1.14% | - (FPG data available) | Pioglitazone (30 mg): -0.85% |
| Change in Fasting Plasma Glucose | - | -41.1 mg/dL | - |
| Change in Triglycerides | -28% | -37% | Pioglitazone (30 mg): -14% |
| Change in HDL Cholesterol | +19% | +16% | Pioglitazone (30 mg): +14% |
Table 2: Safety Profile of this compound
| Adverse Event | This compound (N=2374) | Control (Placebo or Pioglitazone) (N=1351) | Relative Risk (95% CI) | P-value |
| Death, MI, or Stroke | 1.47% | 0.67% | 2.23 (1.07-4.66) | .03 |
| Death, MI, Stroke, TIA, CHF | 2.11% | 0.81% | 2.62 (1.36-5.05) | .004 |
| Congestive Heart Failure | 0.55% | 0.07% | 7.43 (0.97-56.8) | .053 |
Experimental Protocols
The data presented is primarily derived from prospective, randomized, double-blind, multicenter clinical trials.
This compound Clinical Trials
A key analysis of this compound's safety was based on a meta-analysis of five phase 2 and 3 clinical trials.
-
Study Design: Prospective, randomized, double-blind, multicenter studies.
-
Patient Population: 3725 patients with type 2 diabetes and hemoglobin A1c levels between 7% and 10%.
-
Interventions: Differing doses of this compound, pioglitazone, or placebo as monotherapy or in combination with metformin or glyburide.
-
Duration: Ranged from 24 to 104 weeks.
-
Primary Outcome: Incidence of death, nonfatal MI, or nonfatal stroke. A more comprehensive composite outcome included these events plus the incidence of CHF and TIA.
Tesaglitazar Clinical Trials (GLAD Study)
The Glucose and Lipid Assessment in Diabetes (GLAD) trial was a key study evaluating the efficacy of tesaglitazar.
-
Study Design: 12-week, multicenter, international, randomized, parallel-group trial.
-
Patient Population: 500 men and women aged 30-80 years with type 2 diabetes (FPG ≥ 126 mg/dL).
-
Interventions: Once-daily, double-blind placebo or tesaglitazar (0.1 mg, 0.5 mg, 1.0 mg, 2.0 mg, or 3.0 mg), or open-label pioglitazone (45 mg).
-
Primary Endpoint: Placebo-corrected changes from baseline in FPG.
Signaling Pathway and Experimental Workflow
References
- 1. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of glycemic control, triglycerides, and HDL cholesterol levels with this compound, a dual (alpha/gamma) peroxisome proliferator-activated receptor activator, in patients with type 2 diabetes inadequately controlled with metformin monotherapy: A double-blind, randomized, pioglitazone-comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tesaglitazar, a dual PPAR alpha/gamma agonist, on glucose and lipid abnormalities in patients with type 2 diabetes: a 12-week dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of glycaemic and lipid profiles with this compound plus metformin in patients with type 2 diabetes: an active-control trial with glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound: a double-blind, 24-week, dose-ranging study in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Muraglitazar's Early Clinical Trial Outcomes: An Assessment of Reproducibility and Comparison with Contemporary Dual PPARα/γ Agonists
For Researchers, Scientists, and Drug Development Professionals
The pursuit of a single therapeutic agent to address both hyperglycemia and dyslipidemia in type 2 diabetes led to the development of dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, the "glitazars." Muraglitazar was a prominent candidate in this class. This guide provides a comparative analysis of the reproducibility of this compound's early clinical trial outcomes, juxtaposed with data from other contemporary dual PPARα/γ agonists, namely tesaglitazar and aleglitazar.
Executive Summary
Early clinical trials of this compound demonstrated promising improvements in glycemic control and lipid profiles. However, these benefits were overshadowed by significant cardiovascular safety concerns, which ultimately led to the discontinuation of its development. This pattern of favorable metabolic effects coupled with adverse cardiovascular outcomes was a recurring theme among the glitazars, raising questions about the viability of the dual PPARα/γ agonist approach. This guide presents the experimental data from key early trials to facilitate a critical assessment of the reproducibility of these findings and to compare the performance of this compound against its alternatives.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative data from early clinical trials of this compound and its comparators.
Table 1: Efficacy Outcomes of this compound and Comparator Drugs in Early Clinical Trials
| Drug/Dose | Trial Duration | Change in HbA1c (%) | Change in Triglycerides (%) | Change in HDL Cholesterol (%) |
| This compound | ||||
| 2.5 mg | 24 weeks | -1.05[1] | -18[1] | +10[1] |
| 5 mg | 24 weeks | -1.23[1] | -27[1] | +16 |
| 0.5 mg - 20 mg | 24 weeks | -0.25 to -1.76 | -4 to -41 (at 12 weeks) | +6 to +23 |
| Pioglitazone | ||||
| 15 mg | 24 weeks | -0.57 | -9 (at 12 weeks) | +10 |
| Placebo | ||||
| - | 24 weeks | -0.32 | - | - |
Table 2: Cardiovascular Safety Outcomes of this compound (Meta-analysis of Phase 2 & 3 Trials)
| Outcome | This compound (N=2374) | Control (Placebo or Pioglitazone) (N=1351) | Relative Risk (95% CI) | P-value |
| Death, Myocardial Infarction, or Stroke | 1.47% (35 events) | 0.67% (9 events) | 2.23 (1.07-4.66) | 0.03 |
| Death, MI, Stroke, TIA, or CHF | 2.11% (50 events) | 0.81% (11 events) | 2.62 (1.36-5.05) | 0.004 |
| Congestive Heart Failure (Adjudicated) | 0.55% (13 events) | 0.07% (1 event) | 7.43 (0.97-56.8) | 0.053 |
Table 3: Other Safety Outcomes of this compound
| Adverse Event | This compound Dose | Incidence | Comparator |
| Edema-related events | 2.5 mg - 5 mg | 8% - 11% | Placebo: 8% - 11% |
| Edema-related events | 0.5 mg - 20 mg | 9% - 40% (dose-dependent) | Pioglitazone 15mg: 14% |
| Weight Gain | 2.5 mg | +1.1 kg | Placebo: -0.8 kg |
| Weight Gain | 5 mg | +2.1 kg | Placebo: -0.8 kg |
Experimental Protocols
The early clinical trials of this compound were typically randomized, double-blind, multicenter studies involving patients with type 2 diabetes.
This compound 24-Week Monotherapy Trial
-
Objective: To assess the efficacy and safety of this compound monotherapy in drug-naive patients with type 2 diabetes inadequately controlled by diet and exercise.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Men and women aged 18 to 70 years with a body mass index ≤41 kg/m ² and serum triglyceride levels ≤600 mg/dL. Patients had baseline HbA1c levels between 7.0% and 10.0%.
-
Interventions: this compound 2.5 mg, this compound 5 mg, or placebo once daily for 24 weeks.
-
Primary Endpoint: Mean change from baseline in HbA1c levels at 24 weeks.
-
Secondary Endpoints: Changes in fasting plasma glucose, insulin, free fatty acids, and lipid profiles.
This compound 24-Week Dose-Ranging Study
-
Objective: To compare the efficacy and safety of various doses of this compound with pioglitazone in drug-naive patients with type 2 diabetes.
-
Design: Randomized, double-blind trial.
-
Participants: 1,477 drug-naive patients with type 2 diabetes.
-
Interventions: this compound (0.5, 1.5, 5, 10, and 20 mg) or pioglitazone (15 mg) for 24 weeks.
-
Endpoints: Changes in HbA1c and plasma lipids.
Meta-analysis of this compound Phase 2 and 3 Trials
-
Objective: To evaluate the incidence of major adverse cardiovascular events in patients treated with this compound compared with controls.
-
Study Population: Data from 3,725 patients enrolled in prospective, randomized, double-blind, multicenter trials of this compound.
-
Inclusion Criteria: Patients with type 2 diabetes and HbA1c levels between 7% and 10%.
-
Interventions: Various doses of this compound, pioglitazone, or placebo, as monotherapy or in combination with metformin or glyburide. Trial durations ranged from 24 to 104 weeks.
-
Primary Outcome: Incidence of death, nonfatal myocardial infarction, or nonfatal stroke.
Mandatory Visualizations
Caption: Proposed signaling pathway of dual PPARα/γ agonists like this compound.
Caption: Typical clinical trial workflow for a new drug in the early 2000s.
Discussion and Conclusion
The early clinical trial data for this compound consistently demonstrated its intended dual action on glucose and lipid metabolism. The observed reductions in HbA1c and triglycerides, along with increases in HDL cholesterol, were reproducible across different studies and dose ranges. These metabolic effects were generally more pronounced than those seen with the PPARγ agonist pioglitazone alone.
However, the reproducibility of adverse safety signals, particularly the increased risk of cardiovascular events, was a critical and ultimately fatal flaw for this compound and the broader class of glitazars. The meta-analysis of phase 2 and 3 trials revealed a statistically significant increase in the composite endpoint of death, myocardial infarction, and stroke. Furthermore, a notable increase in the incidence of congestive heart failure was observed. These findings were so concerning that they led to the recommendation against the approval of this compound based on laboratory endpoints alone, pending a dedicated cardiovascular outcomes trial.
The experience with other dual PPARα/γ agonists, such as tesaglitazar and aleglitazar, mirrors that of this compound. While also showing beneficial effects on metabolic parameters, their development was halted due to safety concerns, including cardiovascular and renal adverse events. This consistent pattern across multiple compounds suggests a class-wide effect, where the combined activation of PPARα and PPARγ, while metabolically advantageous, may lead to unforeseen and detrimental cardiovascular consequences.
References
Safety Operating Guide
Navigating the Proper Disposal of Muraglitazar: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, within a laboratory setting.
Given that the development of this compound was discontinued in 2006, specific disposal guidelines from the manufacturer are not publicly available. Therefore, the disposal of this compound must be approached by following the general best practices for research-grade pharmaceutical and chemical waste, in strict adherence to local, state, and federal regulations. The primary directive is to always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.
Characterization of this compound for Disposal
Before disposal, it is crucial to characterize the waste. While a specific Safety Data Sheet (SDS) for this compound may not be readily accessible, the available toxicological data can inform a conservative approach to its handling as potentially hazardous waste.
| Property | Summary of Available Data | Implication for Disposal |
| Chemical Class | Oxybenzylglycine, nonthiazolidinedione | Treat as a biologically active organic compound. |
| Known Hazards | Associated with adverse cardiovascular events in clinical trials.[1][2] | Should be handled as a toxic substance. Avoid generation of dust or aerosols. |
| Acute Toxicity | Low order of acute toxicity in animal studies, with a minimum lethal dose of 2000 mg/kg in mice. | While acute toxicity is low, chronic effects and other hazards warrant handling as hazardous waste. |
| Carcinogenicity | Gallbladder adenomas in male mice and adipocyte neoplasms in rats were observed at suprapharmacologic exposures.[3] | Potential carcinogen; handle with appropriate personal protective equipment and dispose of as hazardous waste. |
| Solubility | Information on solubility in various solvents would be found in laboratory documentation. | The choice of solvent for rinsing containers will depend on solubility. The rinsate must be collected as hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The following is a general protocol for the disposal of this compound and other research-grade chemicals. This protocol is intended as a guide and must be adapted to the specific requirements of your institution.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure compounds, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce toxic gases.[4]
-
Segregate solid waste from liquid waste.
2. Containerization and Labeling:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[5] The original container is often a good choice for surplus material.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "this compound in Methanol," "Solid this compound")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for leaks and proper labeling.
-
Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential spills.
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (e.g., 12 months, though this can vary), contact your institution's EHS office to schedule a waste pickup.
-
Provide the EHS office with all necessary information about the waste.
-
Do not dispose of this compound down the sink or in the regular trash. Evaporation of chemical waste is also prohibited.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste. Consult your EHS office to determine if this is necessary for this compound.
Experimental Protocols
Specific experimental protocols for the chemical neutralization of this compound for disposal are not available in the public domain. The standard and recommended disposal method for this type of compound is incineration by a licensed hazardous waste facility . This process ensures the complete destruction of the active pharmaceutical ingredient.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the general workflow for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for hazardous waste determination.
Caption: Procedural flow for this compound waste disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Section 13 of the SDS – Disposal considerations [sds-create.pl]
- 3. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of Muraglitazar: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Adherence to these protocols is critical to minimize exposure risk and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a powdered substance, appropriate personal protective equipment (PPE) is the first line of defense against potential exposure. The following PPE is mandatory for all personnel involved in the handling, weighing, and reconstitution of this compound.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat made of a suitable material to protect against incidental splashes and contact.
-
Closed-toe Shoes: Sturdy, closed-toe footwear is required to protect against spills and falling objects.
Essential Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given that this compound is a potent compound, double-gloving is recommended, especially during activities with a higher risk of contamination.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, such as sonication or vortexing, chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary to prevent inhalation of fine particles.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.
Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control airborne particles.
-
Static Control: Use an anti-static weigh boat and grounding techniques to prevent the powder from dispersing due to static electricity.
-
Careful Transfer: Use a chemical spatula for transferring the powder. Avoid any actions that could generate dust.
Reconstitution:
-
Solvent Selection: Refer to the product's data sheet for appropriate solvents.[1]
-
Controlled Addition: Add the solvent to the vial containing the this compound powder slowly and carefully to avoid splashing.
-
Dissolution: If necessary, use gentle agitation, such as swirling or sonication, to fully dissolve the compound. Ensure the vial is securely capped during this process.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including weigh boats, pipette tips, gloves, and contaminated bench paper, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated hazardous liquid waste container. Do not pour any solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. A suitable cleaning agent, such as 70% ethanol, followed by a thorough rinse with water, is recommended.
Quantitative Toxicology Data
While a specific occupational exposure limit for this compound has not been established, nonclinical toxicology studies provide valuable data on its acute toxicity. This information underscores the importance of the recommended handling precautions.
| Parameter | Species | Route | Dosage/Concentration | Observed Effects | Reference |
| Minimum Lethal Dose | Mouse | Oral | 2000 mg/kg | Decreased activity and death. | [2] |
| Minimum Lethal Dose | Rat | Oral | > 4000 mg/kg | Unkempt appearance, loose feces, and decreased body weights at 4000 mg/kg. | [2] |
| Minimum Lethal Dose | Monkey | Oral | > 1000 mg/kg | Reduced rectal temperature at 1000 mg/kg. | [2] |
| Chronic Toxicity | Rat | Oral | 3-300 mg/kg for up to 1 month | Decreased erythrocyte count and hematocrit at all doses; adipocyte changes at ≥ 30 mg/kg; increased liver and heart weights at 300 mg/kg. | [2] |
Experimental Workflow: Safe Handling of this compound Powder
The following diagram illustrates the standard operating procedure for safely handling and reconstituting powdered this compound.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Spill Response Plan
In the event of a this compound spill, a clear and immediate response is critical to contain the material and protect personnel.
Caption: Logical Flow for Responding to a this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
